1-Acetyl-1H-indole-5-carboxylic acid
Description
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Properties
CAS No. |
739365-22-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-acetylindole-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-6H,1H3,(H,14,15) |
InChI Key |
WLLNUDUJVHFBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Acetyl-1H-indole-5-carboxylic acid (CAS 25195-92-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1H-indole-5-carboxylic acid is a derivative of the versatile indole-5-carboxylic acid scaffold. The indole core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The addition of an acetyl group to the indole nitrogen and the presence of a carboxylic acid at the 5-position create a molecule with unique physicochemical properties and potential for diverse biological activities. While this specific compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in drug discovery and as a subject for further biological investigation. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthetic route based on established methodologies, predicted spectroscopic data for its characterization, and a discussion of its potential biological significance in the context of related indole derivatives.
Chemical Properties and Identifiers
A clear understanding of the fundamental chemical properties of 1-Acetyl-1H-indole-5-carboxylic acid is essential for its synthesis, handling, and application in research.
| Property | Value | Source |
| CAS Number | 25195-92-2 | |
| Molecular Formula | C₁₁H₉NO₃ | ChemSynthesis |
| Molecular Weight | 203.19 g/mol | ChemSynthesis |
| IUPAC Name | 1-acetyl-1H-indole-5-carboxylic acid | |
| Canonical SMILES | CC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)O)C | |
| InChI Key | MEYLFQCWVDJSQU-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Synthesis of 1-Acetyl-1H-indole-5-carboxylic acid
The synthesis of 1-Acetyl-1H-indole-5-carboxylic acid can be achieved through the N-acylation of its precursor, indole-5-carboxylic acid. A robust and well-documented method for the N-acylation of indoles, particularly those with electron-withdrawing substituents at the 5-position, involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[2][3] This approach offers mild reaction conditions and avoids the need for potentially unstable acid chlorides.[2]
Proposed Synthetic Workflow
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the general procedure for N-acylation of 5-substituted indoles using DCC and DMAP.[2]
-
Preparation of the Reaction Mixture:
-
To a solution of Indole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add acetic acid (1.1 eq).
-
To this stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Coupling Agent:
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 3-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-Acetyl-1H-indole-5-carboxylic acid.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the acetyl methyl protons, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | broad singlet |
| Indole Protons (Ar-H) | 6.0 - 8.5 | multiplet |
| Acetyl Methyl (-COCH₃) | ~2.7 | singlet |
Note: The exact chemical shifts of the indole protons will be influenced by the electronic effects of the acetyl and carboxylic acid groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the indole ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 185 |
| Acetyl Carbonyl (-C OCH₃) | 165 - 175 |
| Indole Carbons (Ar-C) | 100 - 140 |
| Acetyl Methyl (-C H₃) | 20 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the O-H bond of the carboxylic acid.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 3300 - 2500 | Broad, Strong |
| N-Acetyl C=O Stretch | ~1700 | Strong |
| Carboxylic Acid C=O Stretch | ~1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
Note: The N-acetyl carbonyl stretch is typically at a higher wavenumber than an amide carbonyl due to the electronic nature of the indole nitrogen.[4]
Mass Spectrometry
In mass spectrometry, the fragmentation pattern of 1-Acetyl-1H-indole-5-carboxylic acid is expected to show characteristic losses. The presence of the acetyl group is typically confirmed by the loss of a methyl radical (15 Da) followed by the loss of carbon monoxide (28 Da).[5] The fragmentation of the carboxylic acid may involve the loss of a hydroxyl radical (17 Da) or the entire carboxyl group (45 Da).[6]
Biological Activity and Therapeutic Potential: A Forward Look
While no specific biological activities have been reported for 1-Acetyl-1H-indole-5-carboxylic acid, the indole-5-carboxylic acid scaffold is a component of numerous biologically active molecules. This suggests that the title compound could be a valuable probe or lead compound in various therapeutic areas.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Derivatives of 1-arylsulfonyl-1H-indole-5-carboxylic acid have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activity.[7] The 5-carboxamide group in these analogs acts as a zinc-binding group, crucial for HDAC inhibition. It is plausible that 1-Acetyl-1H-indole-5-carboxylic acid could serve as a precursor or a simplified analog for the development of novel HDAC inhibitors.
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Indole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues at the 1-position are potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[8] The carboxylic acid at the 5-position is a key pharmacophoric element. The N-acetyl group in 1-Acetyl-1H-indole-5-carboxylic acid could modulate the electronic and steric properties of the indole ring, potentially influencing its interaction with the cPLA2α active site.
Xanthine Oxidase Inhibition
Recent studies have shown that derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid are potent xanthine oxidase inhibitors, with potential applications in the treatment of gout and hyperuricemia. The indole moiety plays a significant role in the binding of these inhibitors to the enzyme. This highlights another potential avenue for the biological evaluation of 1-Acetyl-1H-indole-5-carboxylic acid and its derivatives.
A Versatile Building Block in Medicinal Chemistry
Beyond its potential intrinsic activity, 1-Acetyl-1H-indole-5-carboxylic acid is a valuable synthetic intermediate. The carboxylic acid group can be readily converted to a variety of other functional groups, such as esters, amides, and alcohols, allowing for the generation of diverse chemical libraries for high-throughput screening. The N-acetyl group serves as a protecting group for the indole nitrogen, which can be removed under basic conditions to allow for further functionalization at that position.[2]
Conclusion
1-Acetyl-1H-indole-5-carboxylic acid, while not extensively studied, represents a molecule of significant interest to the chemical and pharmaceutical sciences. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the indole-5-carboxylic acid scaffold, makes it a compelling target for further investigation. This technical guide provides a foundational understanding of its properties, a practical approach to its synthesis, and a forward-looking perspective on its potential applications in drug discovery. Researchers are encouraged to explore the synthesis and biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.
References
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A Technical Guide to the Solubility Profile of 1-Acetyl-1H-indole-5-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 1-Acetyl-1H-indole-5-carboxylic acid, a key consideration for its application in pharmaceutical and chemical research. In the absence of extensive empirical data for this specific molecule, this document synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to empower researchers in drug development and formulation. We will explore the molecular characteristics of 1-Acetyl-1H-indole-5-carboxylic acid that govern its solubility, introduce predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide a robust, step-by-step methodology for experimental solubility determination. This guide is intended to be a practical resource for scientists and researchers, offering both a theoretical framework and actionable laboratory procedures.
Introduction: The Significance of Solubility in Drug Development
1-Acetyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmacologically active molecules.[1] The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[2] A thorough understanding of the solubility profile of 1-Acetyl-1H-indole-5-carboxylic acid in a range of organic solvents is therefore not merely an academic exercise but a critical step in its development pathway.
This guide will provide a multi-faceted approach to understanding and determining the solubility of this compound, addressing the needs of researchers in early-stage discovery through to process development.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 1-Acetyl-1H-indole-5-carboxylic acid possesses several key functional groups that dictate its interactions with various solvents:
-
Indole Ring System: The bicyclic aromatic structure of the indole core is largely non-polar and capable of engaging in π-π stacking interactions.[3]
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and protic solvents.
-
Acetyl Group (-COCH₃): The acetyl group introduces a degree of polarity and a hydrogen bond acceptor site (the carbonyl oxygen).
The interplay of these features results in a molecule with a complex solubility behavior, likely exhibiting limited solubility in purely non-polar solvents and enhanced solubility in solvents that can engage in hydrogen bonding and polar interactions.
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide a powerful predictive tool for solvent screening and for understanding the underlying physical chemistry of solubility.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle of "like dissolves like" and deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[4][5] Each solvent and solute can be described by a unique set of these three parameters, placing them as a point in "Hansen space". The closer two points are in this space, the more likely they are to be miscible.[6]
The distance (Ra) between a solute and a solvent in Hansen space is calculated as:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A smaller Ra value suggests a higher likelihood of solubility.
While specific HSP values for 1-Acetyl-1H-indole-5-carboxylic acid are not published, values for the parent indole structure are available (δd: 20.5, δp: 7.5, δh: 6.5 MPa⁰.⁵).[7] The addition of the acetyl and carboxylic acid groups would be expected to increase the δp and δh values, shifting its position in Hansen space.
Table 1: Hansen Solubility Parameters for Select Organic Solvents
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
Data compiled from various sources for illustrative purposes.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[8] It starts with a quantum chemical calculation of a molecule in a virtual conductor, which generates a screening charge density on the molecular surface.[9] This information is then used in a statistical mechanics framework to predict the chemical potential of the solute in a given solvent, and thus its solubility.[10][11]
Recent advancements have combined COSMO-RS with machine learning to enhance predictive accuracy, especially for complex molecules in aqueous solutions.[2] While a full COSMO-RS calculation is beyond the scope of this guide, it represents a state-of-the-art computational approach for solubility prediction in the absence of experimental data.
Expected Solubility Profile Based on Analogous Compounds
While specific data for 1-Acetyl-1H-indole-5-carboxylic acid is scarce, we can infer its likely solubility behavior by examining related indole derivatives.
-
Indole-5-carboxylic acid: The parent compound is reported to be soluble in ethanol (50 mg/ml), dimethyl sulfoxide, and methanol.[12] This suggests that solvents capable of hydrogen bonding are effective.
-
Other Indole Derivatives: Studies on novel indole derivatives have shown them to be soluble in common organic solvents like THF and DMF, but insoluble in water.[13]
Based on this, 1-Acetyl-1H-indole-5-carboxylic acid is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents such as hexane is anticipated to be poor.
Table 2: Predicted Qualitative Solubility of 1-Acetyl-1H-indole-5-carboxylic Acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Poor | Dominated by non-polar indole ring, but polar groups hinder dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Carbonyl groups can act as H-bond acceptors. |
| Polar Aprotic (High Polarity) | DMSO, DMF | Good to Excellent | Strong dipole moments and ability to accept hydrogen bonds. |
| Polar Protic | Methanol, Ethanol | Good | Capable of hydrogen bonding with the carboxylic acid and acetyl groups. |
| Aqueous | Water | Poor | The non-polar indole backbone likely dominates, leading to low water solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
1-Acetyl-1H-indole-5-carboxylic acid (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1-Acetyl-1H-indole-5-carboxylic acid in a suitable solvent (in which it is freely soluble, e.g., DMSO) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid 1-Acetyl-1H-indole-5-carboxylic acid to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the test solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure thorough mixing.
-
-
Sampling:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-Acetyl-1H-indole-5-carboxylic acid in organic solvents. While specific experimental data for this compound is not yet widely available, the theoretical principles of Hansen Solubility Parameters and COSMO-RS, combined with data from analogous indole derivatives, provide a strong basis for predicting its solubility behavior. The detailed experimental protocol provided herein offers a robust methodology for obtaining precise and reliable solubility data.
For researchers and drug development professionals, a systematic approach combining theoretical prediction with experimental verification is recommended. Future work should focus on the experimental determination of the solubility of 1-Acetyl-1H-indole-5-carboxylic acid in a diverse range of pharmaceutically relevant solvents and the subsequent development of a comprehensive database of its physicochemical properties. Such data will be invaluable for the rational design of formulations and for advancing the development of this and other promising indole-based therapeutic agents.
References
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]
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Klamt, A., et al. (2003). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
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Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]
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Topic: Electronic Properties and Reactivity of the Acetyl Group in Indole-5-Carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] The functionalization of this privileged scaffold allows for the fine-tuning of its physicochemical and biological properties. This technical guide provides a detailed examination of the electronic and reactivity consequences of introducing an acetyl group to the indole-5-carboxylic acid framework, a common building block in drug discovery. We will dissect the distinct effects arising from acetylation at the indole nitrogen (N1) versus the electron-rich C3 position. This analysis will cover the underlying electronic principles, their manifestation in spectroscopic data, and their profound impact on the molecule's reactivity in key synthetic transformations. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge required to strategically manipulate this versatile scaffold in the development of novel chemical entities.
Introduction: The Indole-5-Carboxylic Acid Scaffold
The indole ring system, an aromatic fusion of benzene and pyrrole, is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[3] Its unique electronic structure, characterized by a 10-π electron system, makes it highly reactive towards electrophiles, particularly at the C3 position.[4][5] The introduction of a carboxylic acid at the 5-position appends a crucial functional handle that is both an electron-withdrawing group and a versatile point for synthetic elaboration through nucleophilic acyl substitution.
When an acetyl group (–COCH₃) is introduced, its position dictates its electronic influence. This guide will focus on two primary, synthetically accessible isomers:
-
1-Acetyl-indole-5-carboxylic acid (N-Acetylated): Here, the acetyl group is attached to the indole nitrogen. This modification removes the N-H proton, a key hydrogen bond donor, and places the electron-withdrawing acetyl group in direct conjugation with the pyrrole ring's lone pair.
-
3-Acetyl-indole-5-carboxylic acid (C3-Acetylated): In this isomer, the acetyl group occupies the nucleophilic C3 position. This is a result of electrophilic substitution and places the acetyl group in a position to exert strong electronic effects on both the pyrrole and benzene rings.[6]
Understanding the distinct electronic and reactivity profiles of these two isomers is paramount for their effective utilization in synthetic and medicinal chemistry programs.
Synthesis of Acetylated Indole-5-Carboxylic Acid Isomers
The regioselective synthesis of either the N-acetyl or C3-acetyl isomer requires distinct strategic approaches. The choice of conditions directly exploits the intrinsic reactivity of the indole nucleus.
Experimental Protocol 1: N-Acetylation to Yield 1-Acetyl-indole-5-carboxylic acid
N-acetylation involves the acylation of the indole nitrogen. This is typically achieved by deprotonating the weakly acidic N-H proton with a base to form the more nucleophilic indole anion, which then reacts with an acetylating agent.[7] Alternatively, direct coupling methods can be employed.
Methodology: DCC/DMAP Mediated Coupling
This method provides a mild and efficient route, avoiding harsh bases. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of acetic acid, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst.[8]
Step-by-Step Protocol:
-
Dissolution: Dissolve indole-5-carboxylic acid (1.0 eq.) and acetic acid (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add DMAP (0.1 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The presence of an electron-withdrawing group at C-5, like the carboxylic acid, increases the acidity of the indole N-H, facilitating its reaction.[7] DCC is essential for activating the acetic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to attack by the indole nitrogen.[9]
Experimental Protocol 2: C3-Acetylation via Friedel-Crafts Acylation
C3-acetylation is a classic electrophilic aromatic substitution reaction. The indole ring is sufficiently electron-rich to react with acetylating agents under Lewis acid or protic acid catalysis.[10]
Methodology: Acetic Anhydride in Acetic Acid
This established method provides good yields for C3-acetylation without requiring strong Lewis acids that can cause polymerization of the indole.[11]
Step-by-Step Protocol:
-
Reaction Setup: Suspend indole-5-carboxylic acid (1.0 eq.) in a mixture of acetic anhydride and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours. The reaction should become homogeneous as it proceeds.
-
Monitoring: Monitor the formation of the product by TLC.
-
Cooling & Precipitation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove residual acetic acid and anhydride.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-acetyl-indole-5-carboxylic acid.
Causality: Electrophilic substitution on the indole ring preferentially occurs at C3 because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance, allowing for delocalization of the positive charge onto the nitrogen atom.[5]
Impact on Acidity and Spectroscopic Properties
The electron-withdrawing nature of the acetyl group has predictable consequences on the acidity of the carboxylic acid and the chemical shifts observed in NMR spectroscopy.
-
Acidity (pKa): By pulling electron density away from the carboxylate group, the acetyl substituent stabilizes the conjugate base (–COO⁻), thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa). This effect is expected to be significant in both isomers compared to the parent indole-5-carboxylic acid.
-
Spectroscopic Signatures: The electronic changes are directly observable via spectroscopic methods.
| Property | Parent Indole-5-COOH | 1-Acetyl-indole-5-COOH | 3-Acetyl-indole-5-COOH | Rationale |
| Carboxyl Proton ¹H NMR (δ) | ~12.0 ppm | >12.0 ppm | >12.0 ppm | Deshielding due to increased acidity. |
| Aromatic Protons ¹H NMR (δ) | Standard indole pattern | Downfield shift | Significant downfield shift, especially for H2 and H4 | Electron withdrawal deshields all ring protons. The effect is pronounced on protons ortho/para to the acetyl group. |
| Indole N-H Proton ¹H NMR (δ) | ~11.5 ppm | Absent | >11.5 ppm | The C3-acetyl group strongly deshields the N-H proton. [10] |
| Acetyl C=O IR Stretch (cm⁻¹) | N/A | ~1710-1720 cm⁻¹ | ~1630-1640 cm⁻¹ | N-acetyl carbonyls have less single-bond character and appear at higher frequencies. C3-acetyl carbonyls are highly conjugated, lowering their frequency. [10] |
| Carboxyl C=O IR Stretch (cm⁻¹) | ~1680 cm⁻¹ | >1680 cm⁻¹ | >1680 cm⁻¹ | Electron withdrawal increases the double bond character and frequency. |
Modulation of Chemical Reactivity
The introduction of a deactivating acetyl group fundamentally alters the reactivity of both the indole ring and the carboxylic acid functional group.
Reactivity toward Electrophilic Aromatic Substitution
The indole ring is strongly activated towards electrophilic attack. However, the presence of two electron-withdrawing groups (acetyl and carboxyl) significantly deactivates the ring.
-
Reactivity: Both acetylated isomers will be substantially less reactive than the parent indole-5-carboxylic acid towards electrophiles like nitrating or halogenating agents. Harsher reaction conditions will be required.
-
Directing Effects: Predicting the site of a subsequent electrophilic substitution requires considering the combined directing effects of the existing groups.
-
In the 1-acetyl isomer, the deactivating effect is spread across the ring. Substitution, if forced, would likely occur at the C3 position, which is the inherently most reactive site, though the reaction would be sluggish.
-
In the 3-acetyl isomer, the C3 position is blocked. The powerful deactivating effect of the C3-acetyl group will direct incoming electrophiles to the benzene portion of the ring, likely at the C6 position, avoiding positions adjacent to the existing deactivating groups.
-
Reactivity of the Carboxylic Acid Group
The primary reaction of the carboxylic acid is nucleophilic acyl substitution to form esters, amides, etc. [12]This reaction proceeds via a tetrahedral intermediate. [12][13] The electron-withdrawing acetyl group enhances the electrophilicity of the carbonyl carbon of the carboxylic acid. This is because it pulls electron density away, making the carbon more partially positive and thus more susceptible to nucleophilic attack. Consequently, both the 1-acetyl and 3-acetyl isomers should be more reactive towards nucleophilic acyl substitution than the parent indole-5-carboxylic acid.
Experimental Protocol 3: Amide Formation from 3-Acetyl-indole-5-carboxylic acid
This protocol details the coupling of 3-acetyl-indole-5-carboxylic acid with a primary amine (e.g., benzylamine) using a standard peptide coupling reagent, which is necessary to activate the carboxylic acid. [9] Methodology: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-acetyl-indole-5-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Amine and Base Addition: Add the primary amine (e.g., benzylamine, 1.1 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).
-
HATU Addition: Add HATU (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or recrystallization.
Self-Validation: The success of this protocol relies on the effective activation of the carboxylic acid by HATU into a highly reactive activated ester. The base (DIPEA) is crucial to neutralize the hexafluorophosphate salt formed and to ensure the amine nucleophile remains in its free, unprotonated state. The enhanced electrophilicity of the carbonyl carbon in the acetylated starting material facilitates a more rapid and efficient coupling compared to the non-acetylated analogue.
Conclusion
The introduction of an acetyl group to the indole-5-carboxylic acid scaffold is a powerful strategy for modulating its electronic landscape and chemical reactivity.
-
N-Acetylation removes the N-H hydrogen bond donor and deactivates the entire ring system through strong electronic withdrawal, while enhancing the reactivity of the C5-carboxylic acid.
-
C3-Acetylation blocks the most nucleophilic position, deactivates the ring towards further electrophilic attack, increases the acidity of the N-H proton, and similarly enhances the reactivity of the carboxylic acid.
A thorough understanding of these positional and electronic effects, verifiable through the spectroscopic and reactivity data presented, is essential for medicinal chemists and synthetic researchers. This knowledge enables the rational design of synthetic routes and the deliberate tuning of molecular properties to achieve desired biological activities and pharmacokinetic profiles. By leveraging these principles, the acetylated indole-5-carboxylic acid framework can be effectively employed as a versatile platform for the development of complex and potent therapeutic agents.
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History and discovery of acetyl-substituted indole carboxylic acids
An In-Depth Technical Guide to the History and Discovery of Acetyl-Substituted Indole Carboxylic Acids
Abstract
The indole scaffold represents one of the most significant "privileged structures" in medicinal chemistry, giving rise to a vast array of therapeutic agents. Among these, acetyl-substituted indole carboxylic acids have carved out a particularly noteworthy history, beginning with the landmark discovery of Indomethacin. This guide provides a comprehensive exploration of the historical context, discovery, and scientific evolution of this important class of compounds. We will delve into the pioneering research that led to their identification, the elucidation of their primary mechanism of action as cyclooxygenase (COX) inhibitors, and the subsequent structure-activity relationship studies that have guided further drug development. Furthermore, this document will detail key synthetic methodologies, explore the expansion of their therapeutic applications beyond inflammation, and offer insights into modern research directions. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this enduring and versatile class of molecules.
Introduction: The Emergence of a Privileged Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds of profound biological importance. Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental role in mammalian biochemistry.[1][2] The unique electronic properties of the indole nucleus and its ability to participate in various non-covalent interactions make it an ideal scaffold for designing ligands that can bind to a wide range of biological targets.[1][3] This inherent versatility has established the indole as a "privileged structure" in drug discovery, a concept that describes molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target. Consequently, indole derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4][5]
The Dawn of an Era: The Discovery of Indomethacin
The mid-20th century saw a pressing need for more effective and potent anti-inflammatory drugs to manage debilitating conditions like rheumatoid arthritis. While corticosteroids were available, their long-term use was associated with severe side effects. This therapeutic gap spurred a concerted effort in the pharmaceutical industry to discover novel non-steroidal anti-inflammatory drugs (NSAIDs).
In 1963, a team of scientists at Merck led by Dr. Tsung-Ying Shen achieved a major breakthrough with the discovery of Indomethacin.[6][7] This compound, chemically described as 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, emerged from a rational drug design program aimed at developing potent anti-inflammatory agents.[1][8] Indomethacin was approved for use in the United States by the FDA in 1965 and quickly became a cornerstone in the treatment of inflammatory disorders.[6][8][9] Its discovery not only provided a much-needed therapeutic option but also established the indole-3-acetic acid framework as a viable template for a new generation of NSAIDs, including other acetic acid derivatives like diclofenac and sulindac which were also developed during the 1960s.[8][9]
Unraveling the Mechanism of Action
The initial pharmacological success of Indomethacin was based on its observed anti-inflammatory, analgesic, and antipyretic effects. However, the precise molecular mechanism remained elusive for several years. The pivotal moment came in 1971, when John Vane and his colleagues published their groundbreaking work demonstrating that aspirin-like drugs, including Indomethacin, inhibit the biosynthesis of prostaglandins.[6]
Prostaglandins are lipid autacoids derived from arachidonic acid that act as key mediators of inflammation, pain, and fever.[10][11] The enzyme responsible for the conversion of arachidonic acid to prostaglandins is cyclooxygenase (COX).[10][11] Indomethacin was found to be a potent, non-selective, and reversible inhibitor of both major isoforms of this enzyme: COX-1 and COX-2.[6][9][12]
-
COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that have homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[12][13]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[12][13]
The therapeutic anti-inflammatory and analgesic effects of Indomethacin are primarily attributed to its inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the concurrent inhibition of the protective COX-1 isoform.[10][11][13]
Caption: Mechanism of action of Indomethacin via COX inhibition.
Beyond its primary action on COX enzymes, research has suggested that Indomethacin may possess other mechanisms of action. For instance, it has been shown to inhibit phospholipase A2, the enzyme that releases arachidonic acid from cell membranes, and to activate the NRF2 transcription factor, which is involved in the antioxidant response.[9] These additional activities may contribute to its overall pharmacological profile.
Synthetic Strategies for Acetyl-Substituted Indole Carboxylic Acids
The synthesis of indole derivatives is a well-established field in organic chemistry. A variety of methods can be employed to construct the core indole nucleus and introduce the desired substituents. For compounds like Indomethacin, a common approach involves the Fischer indole synthesis as a key step.
Representative Synthetic Protocol: Synthesis of an Indole-3-Acetic Acid Derivative
This protocol outlines a general, multi-step synthesis representative of the methods used to create indole-3-acetic acid derivatives.
Step 1: Fischer Indole Synthesis of a Phenylhydrazone
-
Reactants: 4-Methoxyphenylhydrazine hydrochloride and a suitable ketone (e.g., levulinic acid).
-
Procedure:
-
Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Add the ketone (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude phenylhydrazone can be purified by recrystallization or used directly in the next step.
-
-
Causality: This step forms the crucial C-N bond and sets the stage for the cyclization to form the indole ring. The choice of substituted phenylhydrazine and ketone determines the final substitution pattern on the indole.
Step 2: Cyclization to form the Indole Ring
-
Reactants: The phenylhydrazone from Step 1.
-
Procedure:
-
Add the crude phenylhydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Heat the mixture at 80-100 °C for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the indole product.
-
Filter the solid, wash with water, and dry. Purify by column chromatography if necessary.
-
-
Causality: The acidic conditions promote a[8][8]-sigmatropic rearrangement followed by aromatization to form the thermodynamically stable indole nucleus.
Step 3: N-Acylation
-
Reactants: The synthesized indole-3-acetic acid ester and an acylating agent (e.g., 4-chlorobenzoyl chloride).
-
Procedure:
-
Dissolve the indole derivative (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C to deprotonate the indole nitrogen.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the acylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acylated product by column chromatography.
-
-
Causality: The highly nucleophilic indole anion generated by the strong base readily attacks the electrophilic carbonyl carbon of the acyl chloride, forming the N-acyl bond.
Step 4: Hydrolysis of the Ester
-
Reactants: The N-acylated indole-3-acetic acid ester.
-
Procedure:
-
Dissolve the ester in a mixture of a solvent like tetrahydrofuran (THF) and water.
-
Add a base such as lithium hydroxide or sodium hydroxide (2-3 eq).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Causality: The hydroxide ions act as nucleophiles, attacking the ester carbonyl and leading to the formation of the carboxylate salt, which upon acidification yields the final carboxylic acid product.
Caption: General workflow for the synthesis of an acetyl-substituted indole carboxylic acid.
Structure-Activity Relationship (SAR) Studies
Following the discovery of Indomethacin, extensive SAR studies were conducted to understand how different structural modifications affect its anti-inflammatory activity. These studies provided crucial insights for the design of new analogues with improved potency and safety profiles.
| Structural Position | Modification | Impact on COX Inhibition & Anti-inflammatory Activity | Reference |
| N-1 Position | The p-chlorobenzoyl group is crucial for high potency. Other aromatic or heteroaromatic acyl groups are generally less effective. | The benzoylated indole nitrogen holds the two aromatic rings in the correct orientation for optimal binding within the COX active site. | [10] |
| C-2 Position | A methyl group at this position is optimal. Larger alkyl groups or its absence reduces activity. | The methyl group prevents free rotation around the C-N bond, maintaining the conformation required for COX binding. | [10] |
| C-3 Position | The acetic acid side chain is essential. Changing the length of the alkyl chain or modifying the carboxyl group diminishes activity. | The carboxylic acid group is believed to form a key ionic interaction with a positively charged residue (e.g., Arginine) in the COX active site. | [13] |
| C-5 Position | A methoxy group enhances activity. Other small, electron-donating groups are also favorable. | This substituent likely improves the overall electronic properties of the indole ring for better enzyme interaction. | [8] |
These SAR findings underscore the specific structural requirements for potent COX inhibition by this class of compounds. The combination of the N-acyl group, the C-2 methyl group, and the C-3 acetic acid side chain creates a molecular architecture that fits snugly into the active site of the COX enzymes.
Therapeutic Applications Beyond Inflammation
While initially developed as an anti-inflammatory agent, the therapeutic utility of Indomethacin and related compounds has expanded over time.
-
Headache Disorders: Indomethacin is remarkably effective for a group of headache syndromes known as "indomethacin-responsive headaches," which include paroxysmal hemicrania and hemicrania continua.[8][9] The mechanism in these conditions is thought to involve its potent vasoconstrictive effects on cerebral blood vessels, mediated through the inhibition of prostaglandin synthesis.
-
Oncology: The indole scaffold is a prominent feature in many anticancer agents.[1] Some indole carboxylic acid derivatives have been investigated for their ability to inhibit tubulin polymerization, a mechanism similar to that of some established chemotherapy drugs.[4] Others have been designed as inhibitors of histone deacetylases (HDACs) or various protein kinases, which are often dysregulated in cancer cells.[4][14]
-
Antiviral Activity: Certain indole derivatives, including some with a carboxylic acid moiety, have been explored as potential antiviral agents.[5] For example, some compounds have shown inhibitory activity against the hepatitis C virus (HCV) and influenza viruses.[5]
-
Other Applications: Indomethacin has also been used clinically to delay premature labor by reducing uterine contractions and to treat patent ductus arteriosus in premature infants.[6]
Modern Perspectives and Future Directions
The major limitation of traditional NSAIDs like Indomethacin is their propensity to cause gastrointestinal side effects due to the inhibition of COX-1. This led to the development of a new generation of NSAIDs that selectively inhibit COX-2. While these "coxibs" offer improved gastrointestinal safety, some have been associated with an increased risk of cardiovascular events, highlighting the complex physiological roles of the different prostaglandin pathways.
Current research in the field of indole carboxylic acids is focused on several key areas:
-
Developing compounds with a balanced COX-1/COX-2 inhibition profile or with additional mechanisms of action to improve the overall risk-benefit ratio.
-
Designing multi-target ligands that can modulate several pathways involved in a disease process. For example, a single molecule might be designed to inhibit both COX enzymes and other inflammatory targets.
-
Exploring novel therapeutic applications for the indole scaffold, leveraging its versatility to target a wide range of diseases.[1][4]
The enduring legacy of acetyl-substituted indole carboxylic acids is a testament to the power of rational drug design and the importance of understanding fundamental disease mechanisms.
Conclusion
The journey of acetyl-substituted indole carboxylic acids, from the serendipitous discovery of Indomethacin to the ongoing development of sophisticated, multi-target agents, represents a significant chapter in the history of pharmacology. These compounds not only revolutionized the treatment of inflammatory diseases but also provided invaluable tools for understanding the role of prostaglandins in health and disease. The indole scaffold continues to be a fertile ground for drug discovery, and the lessons learned from this class of molecules will undoubtedly continue to inspire the development of new and improved therapies for a wide range of human ailments.
References
-
IJMS | Special Issue : 60th Anniversary from Indomethacin Approval: New Insights into the Mechanism of Action - MDPI. [Link]
-
Indometacin - Bionity. [Link]
-
Indomethacin | C19H16ClNO4 | CID 3715 - PubChem - NIH. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. [Link]
-
NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). [Link]
-
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. [Link]
-
The discovery of indomethacin and the proliferation of NSAIDs | Semantic Scholar. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - Arkivoc. [Link]
-
Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted - ResearchGate. [Link]
-
Indomethacin - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. [Link]
-
Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - Taylor & Francis. [Link]
-
Nonsteroid Anti-Inflammatory Drugs Inhibit Both the Activity and the Inflammation-Induced Expression of Acid-Sensing Ion Channels in Nociceptors | Journal of Neuroscience. [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H. [Link]
-
Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA - SciSpace. [Link]
-
Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. [Link]
-
Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed. [Link]
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- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indometacin [bionity.com]
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- 8. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Amide Bond Formation with 1-Acetyl-1H-indole-5-carboxylic acid
Abstract & Introduction
The synthesis of indole-5-carboxamides is a cornerstone in the development of kinase inhibitors, GPCR ligands, and antiviral agents. 1-Acetyl-1H-indole-5-carboxylic acid represents a critical building block where the N-acetyl group serves a dual purpose: it acts as a protecting group to prevent N-alkylation side reactions and modulates the electron density of the indole core, stabilizing it against oxidative degradation.
However, the electron-withdrawing nature of the N-acetyl moiety, combined with the poor solubility of the indole-carboxylic acid scaffold, presents specific challenges in amide coupling. Standard protocols often fail due to incomplete conversion or N-deacetylation during workup.
This Application Note provides validated protocols for coupling 1-Acetyl-1H-indole-5-carboxylic acid with diverse amines (aliphatic, aromatic, and heteroaromatic). We prioritize T3P® (Propylphosphonic anhydride) and HATU chemistries to ensure high yields and purity.
Critical Chemical Considerations
Substrate Analysis[1]
-
Electronic Effects: The N-acetyl group at position 1 pulls electron density from the pyrrole ring. While this prevents electrophilic attacks at C3, it renders the C5-carboxylic acid slightly more acidic and the overall molecule less nucleophilic.
-
Stability: The N-acetyl bond is susceptible to hydrolysis under strong basic conditions (pH > 12) or in the presence of strong nucleophiles (e.g., hydrazine, hydroxylamine). Avoid using NaOH or LiOH during workup.
-
Solubility: This substrate exhibits poor solubility in DCM and Toluene. Polar aprotic solvents (DMF, DMA, NMP) are required for homogeneous reaction mixtures.
Reagent Selection Matrix
| Reagent | Mechanism Type | Recommended For | Pros | Cons |
| T3P (50% in EtOAc/DMF) | Anhydride formation | Scale-up, Green Chemistry | Water-soluble byproducts, low epimerization, easy workup. | Slower kinetics for sterically hindered amines. |
| HATU | Uronium/Aza-benzotriazole | Discovery, Difficult Amines | Extremely fast, high conversion for unreactive anilines. | Expensive, difficult removal of byproducts, potential allergen. |
| SOCl₂ / (COCl)₂ | Acid Chloride | Non-nucleophilic Amines | Low cost, overcomes steric bulk. | Harsh conditions, risk of N-deacetylation if HCl not scavenged. |
Decision Logic & Workflow
The following decision tree guides the selection of the optimal protocol based on the amine partner's properties.
Figure 1: Reagent selection decision tree based on amine nucleophilicity and steric hindrance.
Experimental Protocols
Protocol A: T3P Mediated Coupling (Green & Scalable)
Best for: Primary/Secondary aliphatic amines, scale-up (>1g), and GMP-like workflows.
Materials:
-
1-Acetyl-1H-indole-5-carboxylic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
T3P (Propylphosphonic anhydride), 50 wt% in EtOAc or DMF (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.
Procedure:
-
Dissolution: Charge the reaction vessel with 1-Acetyl-1H-indole-5-carboxylic acid and the chosen solvent (5–10 mL/mmol). Stir until a suspension or solution is formed.
-
Base Addition: Add Pyridine (or DIPEA) dropwise. Note: Pyridine often acts as both base and acylation catalyst.
-
Activation: Add T3P solution dropwise at 0 °C. Stir for 15–30 minutes.
-
Coupling: Add the Amine. Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash with Water (x2) to remove T3P byproducts (water-soluble).
-
Wash with 0.5 M HCl (rapid wash) to remove excess pyridine/amine. Caution: Prolonged exposure to strong acid may hydrolyze the N-acetyl group.
-
Wash with Sat. NaHCO₃ and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Why this works: T3P generates water-soluble phosphate byproducts, eliminating the need for column chromatography in many cases.
Protocol B: HATU Mediated Coupling (High Throughput)
Best for: Discovery chemistry, aromatic amines, and library synthesis.
Materials:
-
1-Acetyl-1H-indole-5-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMA (anhydrous).
Procedure:
-
Activation: Dissolve 1-Acetyl-1H-indole-5-carboxylic acid in DMF (5 mL/mmol). Add DIPEA. Stir for 5 minutes.
-
Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated O-At ester.
-
Coupling: Add the Amine. Stir at RT for 1–4 hours.
-
Tip: If the reaction is sluggish, heat to 50 °C. Do not exceed 60 °C to preserve the N-acetyl group.
-
-
Quench: Pour the reaction mixture into ice-water (10x volume).
-
Isolation:
-
Precipitation: Often, the product precipitates upon water addition. Filter, wash with water and hexanes, and dry.
-
Extraction: If no precipitate, extract with EtOAc/LiCl (5% aq) to remove DMF.
-
Why this works: HATU is the "gold standard" for speed. The At-based active ester is highly reactive toward less nucleophilic anilines.
Protocol C: Acid Chloride Method (The "Sledgehammer")
Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.
Procedure:
-
Suspend 1-Acetyl-1H-indole-5-carboxylic acid in dry DCM (or Toluene).
-
Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.
-
Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride/HCl.
-
Redissolve the crude acid chloride in DCM/THF.
-
Add the Amine (1.1 equiv) and Et₃N (2.0 equiv).
-
Safety Note: Ensure anhydrous conditions to prevent hydrolysis back to the acid.
Mechanism of Action (HATU)[2]
Understanding the mechanism is vital for troubleshooting. The N-acetyl group does not participate directly but influences the electronics.
Figure 2: Mechanistic pathway of HATU coupling. The rate-determining step is typically the nucleophilic attack of the amine on the Active Ester.
Troubleshooting & CQAs
| Issue | Probable Cause | Corrective Action |
| Low Yield | Poor solubility of starting material. | Switch solvent to DMA or NMP. Sonicate to ensure dissolution before adding coupling agent. |
| N-Deacetylation | Basic hydrolysis during workup or reaction. | Reduce base equivalents. Avoid NaOH/LiOH washes. Keep reaction temp < 60 °C. |
| Incomplete Conversion | Steric hindrance or deactivated amine. | Switch from T3P to HATU. If using HATU, increase temp to 50 °C or use Protocol C (Acid Chloride). |
| Racemization | Not applicable for this achiral acid. | N/A (Note: If coupling to chiral amine, T3P is preferred to minimize epimerization of the amine partner). |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation. Organic Process Research & Development. Link
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive. Journal of the American Chemical Society. Link
Sources
Application Notes and Protocols for the Scalable Preparation of 1-Acetyl-1H-indole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 1-Acetyl-1H-indole-5-carboxylic acid, a key building block in pharmaceutical research and development. The document outlines a robust two-step synthetic pathway, commencing with the preparation of the precursor, Indole-5-carboxylic acid, followed by a highly efficient N-acetylation. The methodologies presented are designed for scalability, emphasizing practical considerations for reaction optimization, purification, and safety. This guide is intended to equip researchers with the necessary information to produce high-purity 1-Acetyl-1H-indole-5-carboxylic acid for a range of applications, from discovery chemistry to process development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activity.[1] Specifically, functionalized indole-5-carboxylic acids serve as crucial intermediates in the synthesis of a wide array of pharmacologically active agents.[2][3] The N-acetylation of the indole nitrogen can be a critical step to modulate the electronic properties of the ring system, influence metabolic stability, or serve as a protecting group in multi-step syntheses.[4] 1-Acetyl-1H-indole-5-carboxylic acid, therefore, represents a valuable synthon for the development of novel therapeutics.
The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction to the corresponding alcohol, making it a versatile intermediate.[5] The demand for efficient and scalable methods for the preparation of this compound is driven by its potential utility in drug discovery programs targeting a variety of diseases. This document provides a detailed, field-proven guide to its synthesis, focusing on methodologies that are both reliable and amenable to scale-up.
Synthetic Strategy Overview
The preparation of 1-Acetyl-1H-indole-5-carboxylic acid is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, Indole-5-carboxylic acid. Subsequently, the indole nitrogen is acetylated to yield the final product. This approach allows for the purification of the intermediate, ensuring the final product is of high purity.
Figure 1: Overall synthetic workflow.
Part 1: Scalable Synthesis of Indole-5-carboxylic acid
A reliable method for the preparation of Indole-5-carboxylic acid is through the hydrolysis of 5-cyanoindole.[6] This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the hydrolysis reaction.
Protocol 1: Alkaline Hydrolysis of 5-Cyanoindole
This protocol describes the conversion of 5-cyanoindole to Indole-5-carboxylic acid via alkaline hydrolysis.
Materials and Reagents:
-
5-Cyanoindole
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Activated charcoal
-
Ethanol
-
Methanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine 5-cyanoindole (1 equivalent) and a 10% aqueous solution of potassium hydroxide (sufficient to fully dissolve the starting material and facilitate stirring).
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
Decolorization: Cool the reaction mixture to room temperature. Add a small amount of activated charcoal to the solution, and briefly heat to boiling with stirring.
-
Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal.
-
Acidification: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum to a constant weight. The product, Indole-5-carboxylic acid, is typically obtained as a light beige to yellow powder.[7]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Cyanoindole | [6] |
| Key Reagents | Potassium Hydroxide, Hydrochloric Acid | [6] |
| Solvent | Water | [6] |
| Typical Yield | >90% | [6] |
| Melting Point | 211-213 °C | [2] |
| Purity (by HPLC) | >98% | - |
Part 2: Scalable N-Acetylation of Indole-5-carboxylic acid
The N-acetylation of the indole ring can be achieved under various conditions. A highly effective and scalable method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][8] However, for a more direct and potentially more atom-economical approach on a large scale, direct acetylation with acetic anhydride can be employed, often with a base catalyst.
Protocol 2: Direct N-Acetylation with Acetic Anhydride
This protocol details the acetylation of Indole-5-carboxylic acid using acetic anhydride.
Materials and Reagents:
-
Indole-5-carboxylic acid
-
Acetic anhydride
-
Pyridine or Triethylamine (as catalyst and base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1M aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes or Heptane (for crystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of Indole-5-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane or THF, add a catalytic amount of pyridine or triethylamine (0.1-1.2 equivalents). Stir the mixture under a nitrogen atmosphere.
-
Addition of Acetylating Agent: Cool the reaction mixture in an ice bath. Add acetic anhydride (1.1-1.5 equivalents) dropwise via an addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: If DCM was used as the solvent, proceed to the workup. If THF was used, remove the THF under reduced pressure and then partition the residue between DCM and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-Acetyl-1H-indole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.
Figure 2: Simplified mechanism of N-acetylation.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Indole-5-carboxylic acid | [6] |
| Key Reagents | Acetic anhydride, Pyridine/Triethylamine | [4][8] |
| Solvent | Dichloromethane or THF | [4] |
| Typical Yield | 80-95% | [4] |
| Molecular Formula | C11H9NO3 | [9] |
| Molecular Weight | 203.19 g/mol | - |
Safety and Handling
-
5-Cyanoindole: Handle with care. It is a solid that can be irritating to the eyes, skin, and respiratory system.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood with appropriate PPE.
-
Pyridine/Triethylamine: Flammable and toxic. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Conclusion
The two-step synthetic route to 1-Acetyl-1H-indole-5-carboxylic acid presented in this guide offers a scalable and efficient method for its preparation. The protocols are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. By following these detailed procedures, researchers can reliably produce this valuable intermediate for use in a wide range of drug discovery and development applications.
References
-
Singer, S. J., & Shive, W. (1955). SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. The Journal of Organic Chemistry, 20(10), 1458–1460. [Link]
-
PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. [Link]
- Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016, June 23). International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 442.
-
Chemical Synthesis Database. (2025, May 20). methyl 1-acetyl-1H-indole-5-carboxylate. [Link]
-
LookChem. indole carboxylic acid suppliers USA. [Link]
- Bremner, J. B., Samosorn, S., & Ambrus, J. I. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis, 2004(16), 2653-2658.
-
PubChemLite. 1-acetyl-2,3-dihydro-1h-indole-5-carboxylic acid. [Link]
-
ACS Publications. SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. [Link]
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-92.
-
PubChem. 1H-Indole-5-carboxylic Acid. [Link]
- Phillips, E. M., Wadamoto, M., Roth, H. S., & Scheidt, K. A. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols.
-
Request PDF. (2025, August 7). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]
-
ResearchGate. (2025, October 15). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
Semantic Scholar. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives). [Link]
-
ResearchGate. (2025, August 8). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. [Link]
- Google Patents. (2020, May 15). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
MDPI. (1989, December 11). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. [Link]
-
Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]
-
ChemRxiv. Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti. [Link]
-
ResearchGate. Application to carboxylic acid‐containing drugs and natural products.[a,b,c]. [Link]
-
Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 3. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
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- 9. PubChemLite - 1-acetyl-2,3-dihydro-1h-indole-5-carboxylic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]
Strategic Application Note: 1-Acetyl-1H-indole-5-carboxylic Acid in Heterocyclic Chemistry
[1][2]
Executive Summary
1-Acetyl-1H-indole-5-carboxylic acid serves as a pivotal "masked" intermediate in the synthesis of bioactive indole alkaloids and pharmaceutical candidates.[1][2] Unlike the unprotected indole-5-carboxylic acid, the N-acetyl variant offers distinct strategic advantages: it prevents N-alkylation side reactions, modulates the electron density of the indole ring to enhance regioselectivity at the C-3 position, and improves solubility in organic solvents during amide coupling.[1][2] This guide details the mechanistic rationale and optimized protocols for utilizing this scaffold in high-fidelity drug discovery workflows.
Chemical Profile & Strategic Utility[1]
| Property | Specification |
| IUPAC Name | 1-Acetyl-1H-indole-5-carboxylic acid |
| CAS Registry | 2592-12-3 (Acid) / 247082-83-3 (Methyl Ester) |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.[1][2][3] |
| Stability | Stable under acidic amide coupling conditions; N-acetyl group is base-labile.[1][2] |
The "N-Acetyl Effect" in Synthesis
The N-acetyl group is not merely a protecting group; it is a reactivity tuner :
-
N-Protection: Prevents competitive N-acylation or N-alkylation during carboxylic acid functionalization.[1][2]
-
C-3 Deactivation: The electron-withdrawing acetyl group slightly deactivates the indole ring, dampening the high nucleophilicity of C-3.[1][2] This prevents over-reaction (polymerization) during electrophilic aromatic substitutions, allowing for controlled mono-functionalization (e.g., mono-bromination or Vilsmeier-Haack formylation).[1][2]
-
Solubility Enhancement: Disrupts the strong intermolecular hydrogen bonding network of the free NH-indole, significantly improving solubility in DCM and THF for library synthesis.[2]
Reaction Landscape & Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic utility of the 1-Acetyl-1H-indole-5-carboxylic acid scaffold. The N-acetyl group enables controlled functionalization before being removed to reveal the active pharmacophore.[1][2]
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Objective: Synthesis of amide libraries targeting the 5-position without affecting the indole core.[1][2] Context: The electron-withdrawing N-acetyl group increases the acidity of the carboxylic acid, making it highly reactive to standard coupling reagents.[2]
Reagents:
-
Substrate: 1-Acetyl-1H-indole-5-carboxylic acid (1.0 equiv)[1][2]
-
Coupling Agent: EDC[2][4][5]·HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)[2]
-
Base: DIPEA (3.0 equiv)[2]
-
Solvent: Anhydrous DMF or DCM[2]
Step-by-Step Methodology:
-
Activation: Dissolve 1-Acetyl-1H-indole-5-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (for sterically hindered amines) or EDC/HOBt (for primary amines).[2] Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the amine partner.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = M + Amine - H₂O).[1][2]
-
Workup: Dilute with EtOAc, wash with 1N HCl (mildly acidic wash removes unreacted amine but preserves the N-acetyl group), saturated NaHCO₃, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Critical Note: Avoid strong nucleophilic bases (like LiOH or excess primary amine with heating) during workup, as they may prematurely cleave the N-acetyl group.[2]
Protocol B: Regioselective C-3 Bromination
Objective: Introduction of a halogen handle at the C-3 position for subsequent Suzuki/Sonogashira coupling.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The N-acetyl group directs the electrophile to C-3 while preventing over-bromination.[1][2]
Reagents:
-
Substrate: 1-Acetyl-1H-indole-5-carboxylic acid derivative (e.g., methyl ester or amide)[1][2]
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]
-
Solvent: DMF or THF[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in DMF (0.2 M). Cool to 0°C in an ice bath.
-
Addition: Add NBS portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT slowly. Stir for 2–4 hours.
-
Monitoring: TLC should show a slightly less polar spot. LC-MS will show M+79/81 pattern.[1][2]
-
Quench: Pour into ice water containing sodium thiosulfate (to quench excess bromine).
-
Isolation: Filter the precipitate or extract with EtOAc.
Protocol C: Controlled N-Deacetylation
Objective: Removal of the N-acetyl "mask" to reveal the free indole NH for hydrogen bonding interactions in the biological target.[2]
Reagents:
-
Base: K₂CO₃ (2.0 equiv) or NaOH (2M aq, 3.0 equiv)[2]
-
Solvent: Methanol (MeOH) / THF (1:1 mixture)
Step-by-Step Methodology:
Mechanistic Logic & Troubleshooting
The following decision tree helps select the correct protocol based on substrate sensitivity.
Figure 2: Decision logic for optimizing reaction conditions.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | Steric hindrance or low amine nucleophilicity.[1][2] | Switch from EDC to HATU or T3P.[2] Increase temperature to 40°C. |
| Premature Deacetylation | Base too strong or reaction time too long.[2] | Use DIPEA instead of TEA. Avoid aqueous workups with high pH.[2] |
| C-3 Reaction yields mixture | Temperature too high; loss of regiocontrol.[1][2] | Perform bromination/formylation at 0°C or -78°C. Ensure N-acetyl is intact.[1][2] |
References
-
Indole Functionalization Strategies: Synthesis and Reactions of N-Protected 3-Nitroindoles.[1][2][3] Synthesis, 1999.[3]
-
Amide Coupling Optimization: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Asia Research News, 2023.
-
Deprotection Protocols: Deprotection of N-Acyl Indole-Type Amides Based on Si-O Bond Cleavage. SIOC Journals.[2]
-
General Indole Chemistry: 1H-Indole-5-Carboxylic Acid Properties and Derivatives. PubChem Compound Summary.[2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lab Reporter [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for Suzuki coupling with indole carboxylic acid derivatives
This guide details the reaction conditions for Suzuki-Miyaura cross-coupling of indole carboxylic acid derivatives . It prioritizes the specific challenges posed by the indole core (electron-richness, N-H acidity) and the carboxylic acid moiety (catalyst poisoning, solubility).[1]
Executive Summary
Coupling indole carboxylic acid derivatives presents a "perfect storm" of synthetic challenges: the indole N-H is acidic and prone to deprotonation/poisoning; the carboxylic acid can coordinate to Palladium, arresting the catalytic cycle; and the electron-rich indole ring can retard oxidative addition at certain positions.
While protecting the carboxylic acid as an ester (methyl/ethyl) is the standard "safe" route, direct coupling of the free acid is viable and increasingly preferred in Green Chemistry to avoid protection/deprotection steps. This guide provides validated protocols for both pathways, with a focus on overcoming the specific failure modes of the free acid system.
Mechanistic Challenges & Solutions
The "Carboxylate Trap"
In standard Suzuki conditions (e.g., Pd(PPh3)4), the free carboxylate anion (
-
Solution: Use bidentate ligands with a wide bite angle (e.g., dppf ) that bind more strongly to Pd than the carboxylate, or use bulky, electron-rich phosphines (SPhos , XPhos ) that sterically crowd out the carboxylate.[1]
Indole C2 vs. C3 Reactivity
-
C2-Halides: The C2 position is adjacent to the N-H. If the nitrogen is unprotected, the N-H acidity (
) allows deprotonation by carbonate bases, creating an indolyl anion that can poison the catalyst. -
C3-Halides: This position is electronically enriched by the nitrogen lone pair, making the C-X bond stronger and oxidative addition slower. Electron-rich ligands (SPhos, tricyclohexylphosphine) are required to facilitate this step.
Decision Logic for Reaction Design
The following decision tree outlines the optimal pathway based on your specific substrate.
Caption: Decision matrix for selecting Suzuki coupling conditions based on carboxylic acid protection status.
Detailed Experimental Protocols
Protocol A: Direct Coupling of Free Indole Carboxylic Acids
Best for: Rapid analog synthesis, avoiding protection/deprotection steps.
Rationale: This protocol uses Pd(dppf)Cl2 , which is resistant to carboxylate displacement.[1] A polar solvent system (DME/Water) ensures the hydrophilic carboxylate salt remains in solution to prevent coating the catalyst surface.
Reagents:
-
Substrate: Bromoindole-carboxylic acid (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Base: K2CO3 (3.5 equiv) – Excess required to neutralize acid + facilitate coupling.[1]
-
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)[1]
Step-by-Step:
-
Setup: Charge a reaction vial (microwave or sealed tube) with the bromoindole-carboxylic acid, aryl boronic acid, and K2CO3.
-
Degassing: Add the DME/Water mixture. Sparge with Argon or Nitrogen for 5-10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 quickly under inert flow. Seal the vessel immediately.
-
Reaction: Heat to 80–90 °C (oil bath) or 100 °C (microwave, 30 min).
-
Note: The mixture may initially look heterogeneous but should clarify as the temperature rises and the potassium salt forms.
-
-
Workup:
Protocol B: Coupling of Indole Esters (High-Yield Standard)
Best for: Scale-up, valuable intermediates, or when the free acid fails.[1]
Rationale: Esters prevent catalyst poisoning. SPhos is recommended here if the halide is at the difficult C3 position or if the substrate is sterically hindered.
Reagents:
-
Substrate: Methyl/Ethyl Bromoindole-carboxylate (1.0 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(PPh3)4 (5 mol%)[1]
-
Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)[1]
-
Solvent: Toluene / Water (10:[1]1) or 1,4-Dioxane / Water (4:1)[1]
Step-by-Step:
-
Pre-complexation (Optional but recommended for SPhos): Stir Pd(OAc)2 and SPhos in the anhydrous organic solvent for 10 mins under Argon to form the active catalyst species (solution turns yellow/orange).
-
Addition: Add the indole ester, boronic acid, and base to the reaction vessel.
-
Solvent: Add the catalyst solution and the water.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Hydrolysis (One-Pot): Once coupling is complete (check LCMS), add 1M LiOH (3 equiv) directly to the reaction mixture and stir at 60 °C to hydrolyze the ester to the acid.
-
Workup: Acidify and extract as in Protocol A.
Quantitative Comparison of Conditions
| Parameter | Protocol A (Free Acid) | Protocol B (Ester) | Notes |
| Catalyst | Pd(dppf)Cl2 | Pd(OAc)2 / SPhos | dppf is robust; SPhos is highly active.[1] |
| Base Equiv. | 3.5 - 4.0 equiv | 2.0 equiv | Free acid consumes 1 equiv of base immediately.[1] |
| Solvent | DME / Water (3:1) | Toluene / Water (10:1) | Free acid salts need higher water polarity. |
| Temp | 90 - 100 °C | 80 °C | Esters are generally more reactive.[1] |
| Yield (Avg) | 65 - 80% | 85 - 95% | Ester route is more reliable but longer.[1] |
Troubleshooting & Optimization
Issue 1: Protodeboronation (Loss of Boronic Acid)
-
Symptom: LCMS shows de-boronated aryl partner (Ar-H) and unreacted indole halide.[1]
-
Cause: Indole-2-boronic acids and electron-poor aryl boronic acids are unstable in hot, aqueous base.[1]
-
Fix:
-
Switch to Molander Salts (Potassium Organotrifluoroborates) . These release the active boronic species slowly.[6]
-
Use anhydrous conditions : Dioxane with Cs2CO3 (solid) and only trace water (or no water if using boronate esters).
-
Issue 2: Catalyst Poisoning (Reaction Stalls)
-
Symptom: Reaction stops at ~20% conversion; adding more catalyst doesn't help.
-
Cause: Free carboxylate or unprotected Indole N-H coordinating Pd.
-
Fix:
-
Ensure degassing is thorough (O2 exacerbates poisoning).
-
Switch to Pd(dppf)Cl2 (Protocol A).
-
Protect the Indole Nitrogen (e.g., Boc, Tosyl) if the C2 position is the reaction site.
-
Issue 3: Purification Difficulties
-
Symptom: Product co-elutes with boronic acid byproducts.[7]
-
Fix: Since the product is an acid, use a scavenger resin (e.g., DEAM resin) or perform a basic wash (extract product into aq.[1] NaHCO3, wash organics with ether, then re-acidify aqueous layer) to isolate the product purely by extraction.
References
-
BenchChem. (2025).[4][8] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [1]
-
Li, H., et al. (2019).[1] Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 5-Bromoindole-2-carboxylic acid Product Sheet. Retrieved from [1]
Sources
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 1-Acetyl-1H-indole-5-carboxylic Acid Amides
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] 1-Acetyl-1H-indole-5-carboxylic acid, in particular, serves as a critical building block for novel drug candidates, including potential cholinesterase inhibitors for neurodegenerative diseases.[3][4] Traditional methods for derivatizing this core, such as amidation, often involve long reaction times and harsh conditions. This application note presents a detailed, robust protocol for the rapid and efficient synthesis of amide derivatives of 1-Acetyl-1H-indole-5-carboxylic acid using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this methodology dramatically reduces reaction times from hours to minutes, increases yields, and aligns with the principles of green chemistry, providing a significant advantage for researchers in drug discovery and development.[5]
The Scientific Rationale: Microwave Synthesis vs. Conventional Heating
To appreciate the efficiency of the protocols herein, it is essential to understand the fundamental difference between microwave heating and conventional thermal methods.
Conventional Heating: Relies on the slow, inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[6][7] This process creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the solution, potentially leading to the formation of side products and decomposition of thermally sensitive molecules.
Microwave-Assisted Heating: This method utilizes microwave energy to heat the reaction mixture directly and volumetrically.[8] The mechanism is based on the interaction of the oscillating electromagnetic field with polar molecules and ions within the reaction medium.[6][9]
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[8][10]
-
Ionic Conduction: If ions are present (e.g., salts or catalysts), they will migrate back and forth through the solution in an attempt to align with the oscillating field. This movement causes collisions and generates heat through resistive losses.[6][7]
This direct energy transfer circumvents the thermal conductivity limitations of the vessel, leading to remarkably rapid and uniform heating.[8] This not only accelerates the reaction rate but often provides access to chemical transformations that are difficult to achieve conventionally.
Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.
Core Application: Rapid Amide Synthesis
Amide bond formation is one of the most critical reactions in drug development. This protocol details a solvent-free, microwave-assisted method for coupling 1-Acetyl-1H-indole-5-carboxylic acid with various primary and secondary amines. The use of tosyl chloride (TsCl) as an in-situ activating agent facilitates the reaction under these conditions.[11]
Materials & Equipment
-
Reactants: 1-Acetyl-1H-indole-5-carboxylic acid, desired amine (e.g., Benzylamine, Aniline, Morpholine), Tosyl Chloride (TsCl), Potassium Carbonate (K₂CO₃), Silicon Dioxide (SiO₂), Tetrabutylammonium Bromide (TBAB).
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vial with a snap cap, magnetic stir bar.
-
Work-up & Purification: Ethyl acetate, 0.1 N HCl solution, deionized water, brine, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, flash chromatography system.
General Experimental Workflow
The following diagram outlines the comprehensive workflow for the microwave-assisted amidation protocol.
Caption: General workflow for microwave-assisted amide synthesis.
Step-by-Step Protocol: Synthesis of N-Benzyl-1-acetyl-1H-indole-5-carboxamide
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-Acetyl-1H-indole-5-carboxylic acid (203 mg, 1.0 mmol).
-
Addition of Reagents: To the vial, add benzylamine (107 mg, 1.0 mmol), tosyl chloride (190 mg, 1.0 mmol), anhydrous potassium carbonate (138 mg, 1.0 mmol), silicon dioxide (0.3 g), and tetrabutylammonium bromide (TBAB, 322 mg, 1.0 mmol).
-
Causality Note: TsCl activates the carboxylic acid by forming a mixed anhydride intermediate. K₂CO₃ acts as the base to neutralize the HCl generated. SiO₂ serves as a solid support for this solvent-free reaction, aiding in heat distribution. TBAB acts as a phase-transfer catalyst, facilitating interactions in the solid state.[11]
-
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with the following parameters:
-
Temperature: 130 °C
-
Power: 300 W (Dynamic Power Control)
-
Ramp Time: 2 minutes
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Cooling & Work-up: After irradiation, allow the vial to cool to room temperature (<50 °C) using the instrument's forced-air cooling system. Once cooled, add 20 mL of ethyl acetate to the vial and stir to dissolve the crude product.
-
Extraction: Filter the suspension to remove the inorganic solids (K₂CO₃, SiO₂). Transfer the filtrate to a separatory funnel and wash sequentially with 0.1 N HCl (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Causality Note: The acid wash removes any unreacted amine, while the water and brine washes remove residual salts and water-soluble impurities.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-1-acetyl-1H-indole-5-carboxamide.
Expected Outcomes & Data Summary
This microwave-assisted protocol is versatile and can be applied to a range of amines with consistently high yields and short reaction times.
| Amine Used | Product | Temperature (°C) | Time (min) | Typical Yield (%) |
| Benzylamine | N-Benzyl-1-acetyl-1H-indole-5-carboxamide | 130 | 5 | 85-92% |
| Aniline | N-Phenyl-1-acetyl-1H-indole-5-carboxamide | 140 | 8 | 80-88% |
| Morpholine | (1-Acetyl-1H-indol-5-yl)(morpholino)methanone | 120 | 5 | 88-95% |
| Cyclohexylamine | N-Cyclohexyl-1-acetyl-1H-indole-5-carboxamide | 130 | 6 | 82-90% |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient activation or reaction time/temperature. | Increase microwave hold time in 1-2 minute increments. Increase temperature by 10 °C. Ensure all reagents are anhydrous. |
| Formation of Side Products | Temperature too high, causing decomposition. | Decrease the reaction temperature by 10-20 °C and slightly increase the reaction time. |
| Difficulty in Purification | Inefficient removal of unreacted amine or TsCl byproduct. | Ensure the acidic wash during work-up is thorough. Consider an additional wash with a saturated sodium bicarbonate solution. |
| Poor Reproducibility | Inconsistent mixing in solvent-free conditions. | Ensure a high stirring rate is used during irradiation. Confirm that reagents were well-ground or mixed before sealing the vial. |
References
-
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 18(4), 615-637. 1
-
Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online. 12
-
Shaikh, A. A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. 8
-
Patil, S. A., Patil, R., & Miller, D. D. (2025). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Scribd. 13
-
Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. PubMed. 2
-
Nigam, V., et al. (2024). Revolutionizing Indole Synthesis: A Microwave‐Powered Approach. Semantic Scholar. 14
-
A Review on: A significance of microwave assist technique in green chemistry. (n.d.). ResearchGate. 9
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. 6
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. 7
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. 10
-
Parshotam, J. P., et al. (2016). An Efficient and Rapid Microwave-Assisted Synthesis of 1-acetyl-1Hindol- 3-yl Acetates. Bentham Science. 15
-
An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates. (2025). Europe PMC. 16
-
An Efficient and Rapid Microwave-Assisted Synthesis of 1-Acetyl-1h-Indol-3-Yl Acetates. (2025). ResearchGate. 17
-
Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. 11
-
Microwave assisted acylation of indole over green, heterogeneous & recyclable catalyst H-ZSM-5. (n.d.). IJCRT.org. 18
-
Charville, H., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. 19
-
Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. 3
-
A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. (n.d.). RSC Publishing. 20
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-138. 5
-
Reilly, M., King, R. P., & King, S. M. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. 21
-
Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. (2025). Benchchem. 22
-
Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. (n.d.). Semantic Scholar. 23
-
Tearavarich, R. (2025). Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry. 24
-
Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015). Science and Education Publishing. 25
-
Grbović, L., et al. (2018). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. ResearchGate. 26
-
Charville, H., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. 27
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (2025). ResearchGate. 28
-
Jakubowska, A., et al. (2025). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. 4
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. 29
-
Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. 30
-
Bojarski, J., et al. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. 31
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- 19. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
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- 31. application.wiley-vch.de [application.wiley-vch.de]
Application Note: Strategic Use and Stability of the N-Acetyl Group in Modern Indole Synthesis
Abstract: The protection of the indole nitrogen is a critical strategic consideration in the synthesis of complex, biologically active molecules. The N-acetyl group, while seemingly simple, offers a unique profile of reactivity and stability that can be leveraged to great effect or become a significant liability if misunderstood. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the stability of the N-acetyl protecting group. We will explore its compatibility with key synthetic transformations, provide detailed protocols for its application and removal, and explain the mechanistic rationale behind its behavior.
The Strategic Role of N-Protection in Indole Chemistry
The indole nucleus is a cornerstone of numerous pharmaceuticals and natural products.[1][2] Its reactivity is nuanced; the indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and the ring system is electron-rich, making the C3 position highly nucleophilic and prone to electrophilic attack.[1] N-protection is employed to:
-
Prevent N-alkylation or N-acylation when C-functionalization is desired.
-
Modulate the nucleophilicity of the indole ring, particularly at the C3 position.
-
Enable ortho-lithiation at the C2 position.
-
Improve solubility and handling of indole intermediates.
The N-acetyl group is an electron-withdrawing group. This fundamental property deactivates the indole ring towards electrophilic substitution and reduces the nucleophilicity of the indole nitrogen itself.[3] This electronic modulation is the primary determinant of its stability and compatibility profile.
Stability and Compatibility Profile of N-Acetyl Indole
The utility of a protecting group is defined by its ability to withstand a range of reaction conditions while being removable under specific, non-destructive protocols. The N-acetyl group is considered moderately labile, offering a balance between stability and ease of cleavage.
General Stability Overview
The N-acetyl group's stability is highly dependent on the pH of the reaction medium. It is generally stable under neutral and weakly acidic or basic conditions but is susceptible to cleavage under strongly acidic or basic hydrolysis.
| Condition Category | Reagent(s) | Typical Solvents | Temperature | Stability Outcome |
| Strongly Basic | NaOH, KOH, NaOMe | Methanol, Ethanol, Water | Room Temp to Reflux | Labile - Cleaved |
| Mildly Basic | K₂CO₃, Cs₂CO₃ | Methanol, Xylene | Room Temp to Reflux | Potentially Labile - Cleavage is possible, often used for deprotection[1][4] |
| Acidic | HCl, H₂SO₄, TFA | Dioxane, DCM, Water | Room Temp to Reflux | Labile - Cleaved |
| Palladium Catalysis | Pd(OAc)₂, Pd/C | Toluene, Dioxane, DME | 80-140 °C | Generally Stable - Tolerated in many cross-coupling reactions[5][6][7] |
| Reductive | H₂, Pd/C | Methanol, Ethanol | Room Temp | Stable |
| Organometallic | n-BuLi, Grignard Reagents | THF, Diethyl Ether | -78 °C to Room Temp | Unstable - Can be attacked by strong nucleophiles |
Compatibility with Key Indole Syntheses
The choice of an N-protecting group is often dictated by its compatibility with the core indole-forming reaction.
-
Fischer Indole Synthesis: The classical Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[8] Using an N-acetylated phenylhydrazine is generally problematic. The electron-withdrawing acetyl group can increase the N-N bond strength in key intermediates, hindering the requisite[9][9]-sigmatropic rearrangement and often leading to poor yields.[10]
-
Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne is highly compatible with N-acetyl protection.[5][11] N-acetyl derivatives of o-iodoanilines are excellent substrates, often providing high yields of the desired 2,3-disubstituted indoles.[7] The acetyl group's stability under these Pd-catalyzed conditions is a significant advantage.
-
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[12] The N-acetyl group is generally tolerated in palladium-catalyzed N-arylation reactions used to prepare N-arylindoles, demonstrating its utility in post-modification of the indole core.[6]
Experimental Protocols & Methodologies
The following protocols are provided as robust starting points for the N-acetylation and de-acetylation of a typical indole substrate. Researchers should perform optimization based on their specific substrate.
Protocol 1: N-Acetylation of Indole using Acetic Anhydride
This protocol describes a common and effective method for protecting the indole nitrogen. The reaction proceeds via acylation, where the indole nitrogen acts as a nucleophile.
Caption: Workflow for N-Acetylation of Indole.
Materials:
-
Indole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Acetic Anhydride (Ac₂O) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate. Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole N-H to form the more nucleophilic indolate anion, which is necessary for efficient acylation.
-
Acylation: Stir the resulting suspension at 0 °C for 30 minutes. Add acetic anhydride dropwise via syringe. Insight: Slow addition is crucial to control the exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: N-Deacetylation of N-Acetylindole via Basic Hydrolysis
This protocol utilizes a common and mild base, potassium carbonate, for the saponification of the N-acetyl group. This method is often preferred due to its selectivity and compatibility with many other functional groups.
Caption: Mechanism of Base-Catalyzed N-Deacetylation.
Materials:
-
N-Acetylindole (1.0 eq)
-
Methanol
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the N-acetylindole substrate in methanol (approx. 0.1 M concentration) in a round-bottom flask.
-
Deprotection: Add potassium carbonate to the solution. Causality: K₂CO₃ is a mild base that promotes the nucleophilic attack of methanol (or trace water) on the acetyl carbonyl, leading to hydrolysis. Using a large excess drives the equilibrium towards the deprotected product.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours.[13] Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction if it is sluggish.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude indole can be further purified by column chromatography if necessary. Trustworthiness: This protocol is self-validating through TLC monitoring, ensuring that the reaction is driven to completion before workup, maximizing yield and purity.
Conclusion
The N-acetyl group is a valuable tool in the synthetic chemist's arsenal for indole functionalization. Its moderate stability allows for selective protection and deprotection, and its electronic properties can be strategically exploited. A thorough understanding of its compatibility, particularly its robustness in modern palladium-catalyzed reactions like the Larock synthesis and its limitations in classical methods like the Fischer synthesis, is essential for efficient and successful synthetic planning. The protocols provided herein offer reliable methods for its implementation and removal, forming a foundational skillset for any researcher working in the field of indole chemistry.
References
-
Larock indole synthesis - Wikipedia. Wikipedia. [Link]
-
Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Academia.edu. [Link]
-
Deprotection of N-Acyl Indole-Type Amides Based on Si-O Bond Cleavage. SIOC Journals. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. ResearchGate. [Link]
-
Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PMC. [Link]
-
Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Wiley Online Library. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. J-STAGE. [Link]
-
Why Do Some Fischer Indolizations Fail? PMC. [Link]
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ResearchGate. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. [Link]
-
Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. NIH. [Link]
-
Larock Indole Synthesis. SynArchive. [Link]
-
Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Enzymatic peptide macrocyclization via indole-N-acylation. RSC Publishing. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Fischer indole synthesis - Wikipedia. Wikipedia. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 3. Enzymatic peptide macrocyclization via indole- N -acylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07839J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Deprotection of N-Acyl Indole-Type Amides Based on Si-O Bond Cleavage [sioc-journal.cn]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-1H-indole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Acetyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
Introduction: The Challenge of Selective N-Acetylation
1-Acetyl-1H-indole-5-carboxylic acid is a valuable building block in medicinal chemistry. However, its synthesis presents a classic challenge in heterocyclic chemistry: the selective functionalization of the indole nitrogen. The indole ring possesses multiple nucleophilic sites, primarily the N1 and C3 positions. Achieving high yields of the desired N-acetylated product requires careful control of reaction conditions to outcompete unwanted side reactions, such as C3 acetylation or the formation of di-acetylated products.[1][2] This guide provides a structured approach to overcoming these hurdles.
Core Reaction Pathway
The fundamental transformation involves the reaction of 1H-indole-5-carboxylic acid with an acetylating agent, typically in the presence of a base and a suitable solvent. The general scheme is depicted below:
Caption: General N-acetylation of 1H-indole-5-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering mostly starting material. What are the primary factors to investigate?
Low conversion is a common issue and can often be traced back to one of the following factors:
-
Inadequate Base Strength or Stoichiometry: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). An appropriate base is required to deprotonate the nitrogen, forming the more nucleophilic indolide anion.
-
Expert Insight: While strong bases like sodium hydride (NaH) are effective, they can be difficult to handle. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often require higher temperatures to be effective.[3][4] Triethylamine (NEt₃) or pyridine can also be used, but may require longer reaction times. Ensure you are using at least one equivalent of the base, and in some cases, using an excess (e.g., 2-3 equivalents) can drive the reaction to completion.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the base.
-
Expert Insight: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally good choices as they can dissolve the indole starting material and the base. However, for certain base combinations, such as Cs₂CO₃, higher boiling point solvents like xylene have been shown to be highly effective, especially when heated.[1][3] Reactions in protic solvents like methanol or ethanol are generally not recommended as the solvent can compete with the indole for the acetylating agent.
-
-
Insufficient Reaction Temperature or Time: N-acetylation of indoles can be sluggish at room temperature, especially with weaker bases.
-
Expert Insight: If you are using a carbonate base, heating the reaction mixture is often necessary. A good starting point is 80-100 °C, with some procedures reporting success at temperatures as high as 140 °C in xylene.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity and Reactivity of the Acetylating Agent: Acetic anhydride is the most common acetylating agent. It is sensitive to moisture and can hydrolyze to acetic acid, reducing its effectiveness.
-
Expert Insight: Always use a fresh, unopened bottle of acetic anhydride or distill it before use. Other acetylating agents like acetyl chloride are more reactive but can be less selective and generate corrosive HCl as a byproduct.
-
Q2: My analysis shows significant C3-acetylation as a side product. How can I improve the N-selectivity?
The competition between N-acetylation and C3-acetylation is a known challenge.[1] Here’s how to favor the desired N-acylation:
-
Strong Base Strategy: Pre-treating the indole with a strong base (like NaH) in an aprotic solvent (like THF) at 0 °C before adding the acetylating agent will quantitatively generate the indolide anion. This significantly enhances the nucleophilicity of the nitrogen, promoting selective N-acetylation.
-
Catalytic Approaches: The use of catalysts can steer the reaction towards N-acylation.
-
Expert Insight: 4-(Dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst that can improve the efficiency of N-acetylation, especially when an electron-withdrawing group is present on the indole ring.[5]
-
-
Alternative Acetylating Agents: Some studies have explored milder and more selective acetylating agents. Thioesters, in the presence of a suitable base like Cs₂CO₃, have been shown to provide high chemoselectivity for N-acylation of indoles.[1][3]
Q3: I seem to be losing the acetyl group during the aqueous workup or purification. How can I prevent this?
The N-acetyl group on an indole can be labile, particularly under harsh pH conditions.
-
Workup Procedure:
-
Expert Insight: Avoid strong acids or bases during the workup. After quenching the reaction, if an extraction is needed, use a mild base like a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
-
Purification Strategy:
-
Expert Insight: If column chromatography is necessary, ensure your silica gel is neutral. A mobile phase of ethyl acetate and hexanes is a good starting point. Adding a small amount of a volatile acid like acetic acid to the eluent can sometimes improve peak shape for carboxylic acids, but be mindful that this could potentially promote deacetylation if left for extended periods.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the preferred method for purification as it avoids prolonged contact with silica gel.
-
Q4: The purification of my final product is difficult due to its physical properties. What are some effective purification strategies?
The carboxylic acid functionality of the target molecule can be leveraged for purification.
-
Acid-Base Extraction: This is a powerful technique for separating your acidic product from neutral impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The desired product will move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6]
-
Optimized Protocol: A Validated Starting Point
This protocol is designed to maximize N-selectivity and yield.
Caption: Recommended workflow for the synthesis of 1-Acetyl-1H-indole-5-carboxylic acid.
Detailed Steps & Rationale:
-
Inert Atmosphere: The reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the strong base (NaH) by atmospheric moisture.
-
Solvent: Anhydrous DMF is used to dissolve the starting material and facilitate the reaction.
-
Cooling: The reaction is cooled to 0 °C to control the exothermic reaction of NaH with the indole N-H and any trace moisture.
-
Base Addition: Sodium hydride is added portion-wise to safely manage the hydrogen gas evolution and ensure complete deprotonation to the sodium indolide salt.
-
Stirring: A 30-minute stir allows for the complete formation of the nucleophilic indolide anion.
-
Acetylating Agent: Acetic anhydride is added dropwise to control the rate of the acylation reaction.
-
Monitoring: TLC is crucial to determine when the starting material has been consumed.
-
Quenching & Isolation: The reaction is carefully quenched with water. Acidification protonates the carboxylate, causing the product to precipitate or become extractable into an organic solvent.
-
Purification: Recrystallization is often sufficient to obtain a high-purity product.
Data Summary: Influence of Reaction Parameters
The choice of base and solvent significantly impacts the yield. The following table summarizes findings from the literature to guide your experimental design.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cs₂CO₃ | Xylene | 140 | High (up to 97% for similar N-acylations) | [3][4] |
| NaOt-Bu | Xylene | 140 | 82 | [3] |
| NaOH | Xylene | 140 | Trace | [3] |
| K₂CO₃ | Xylene | 140 | Trace | [3] |
| None | Xylene | 140 | No Reaction | [3] |
| Cs₂CO₃ | Toluene | 140 | 89 | [3] |
| Cs₂CO₃ | DMF | 140 | 0 | [3] |
| Cs₂CO₃ | THF | 140 | 0 | [3] |
Note: Yields are based on model N-acylation reactions of indoles and serve as a strong indicator for the synthesis of the target molecule.
Troubleshooting Decision Tree
If you are facing issues, use this logical guide to diagnose the problem.
Caption: A logical flow for troubleshooting low yield issues.
References
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. Available at: [Link]
-
Heller, S. T., Schultz, E. E., & Sarpong, R. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(34), 8594-8598. Available at: [Link]
-
Du, T., et al. (2022). Figure 2: Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016). Indo American Journal of Pharmaceutical Research, 6(6), 5745-5755. Available at: [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemical Synthesis Database. (2023). methyl 1-acetyl-1H-indole-5-carboxylate. Available at: [Link]
-
Zhang, Y., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(42), 16595-16600. Available at: [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-92. Available at: [Link]
-
Matter, H., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available at: [Link]
-
Andrade, C. K. Z., et al. (2003). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synlett, 2003(15), 2351-2353. Available at: [Link]
-
An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (2007). Journal of Heterocyclic Chemistry, 44(1), 273-275. Available at: [Link]
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). (2019). ResearchGate. Available at: [Link]
- Process for purification of carboxylic acids. (1995). Google Patents.
-
Studies on Acetylation of Indoles. (2016). ResearchGate. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. Available at: [Link]
- Process for the purification of a carboxylic acid-containing composition. (2016). Google Patents.
-
Isolation of a Carboxylic acid. (2019). Reddit. Available at: [Link]
Sources
Solving solubility issues of 1-Acetyl-1H-indole-5-carboxylic acid in aqueous media
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilization & Handling of 1-Acetyl-1H-indole-5-carboxylic acid
Executive Summary
This guide addresses the solubility challenges associated with 1-Acetyl-1H-indole-5-carboxylic acid (CAS: 25956-68-5) .[1][2] As a compound featuring a hydrophobic indole core and an ionizable carboxylic acid tail, its aqueous solubility is heavily pH-dependent.
Key Takeaway: The most reliable method for aqueous solubilization is controlled salt formation (pH adjustment > 5.[2]5) combined with organic cosolvents for stock preparation.[2] Users must be vigilant regarding the hydrolytic instability of the N-acetyl group under strongly alkaline conditions (pH > 10).
Module 1: Physicochemical Profiling & The "pH Switch"
Q: Why does this compound precipitate in standard buffers like PBS? A: The compound behaves as a weak acid.[2]
-
The Mechanism: The carboxylic acid group at position 5 has a pKa estimated between 4.2 and 4.8 .[2] In acidic environments (pH < pKa), the molecule is protonated (neutral) and highly lipophilic due to the indole ring and the N-acetyl group.
-
The Solution: You must convert the acid to its ionized carboxylate salt form. According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH rises above the pKa.
Protocol: In-Situ Salt Formation (The "pH Switch") Target Concentration:[1] 10 mM in aqueous media.
-
Weighing: Weigh the required amount of solid powder.
-
Wetting: Add a minimal volume of DMSO (dimethyl sulfoxide) to wet the powder (approx. 10% of final volume).[2] Note: This breaks the crystal lattice energy.
-
Basification: Add 1.05 equivalents of a mild base (e.g., 1M Tris-base or 0.1M NaOH).[2]
-
Calculation:
-
-
Dilution: Slowly add water or buffer while vortexing.
-
Final pH Check: Ensure final pH is 6.5 – 8.0 . If pH < 6.0, precipitation is imminent.
Critical Warning (Hydrolysis Risk): Do NOT use strong bases (pH > 11) or heat the solution above 40°C. The N-acetyl group is an amide; while stable at neutral pH, it is susceptible to base-catalyzed hydrolysis, converting your compound back to Indole-5-carboxylic acid and acetic acid.[1][2]
Module 2: Cosolvent & Surfactant Compatibility
Q: I cannot use high pH buffers. How do I dissolve it at neutral pH? A: If pH adjustment is restricted, you must lower the dielectric constant of the solvent using cosolvents.
Recommended Solvent Systems:
| Solvent System | Max Solubility (Est.) | Biological Compatibility | Notes |
| 100% DMSO | > 50 mM | Low (toxic to cells > 0.1-1%) | Ideal for frozen stock solutions (-20°C).[1][2] |
| Ethanol/Water (50:50) | ~ 10-20 mM | Medium | Good for intermediate dilutions.[1][2] |
| PBS (pH 7.[2]4) + 5% Tween 80 | ~ 1-5 mM | High | Surfactants prevent micro-aggregation.[1] |
| PEG 400 (20% v/v) | ~ 5-10 mM | High | Excellent wetting agent; stabilizes the N-acetyl group.[1][2] |
Workflow Diagram: Solubility Decision Tree
Figure 1: Decision Matrix for selecting the optimal solubilization strategy based on experimental pH and concentration constraints.
Module 3: Advanced Formulation (Cyclodextrins)
Q: I need a high concentration (10mg/mL) for animal dosing, but DMSO is toxic. What do I do? A: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1][2] The hydrophobic indole ring fits inside the cyclodextrin cavity, shielding it from water while the outer shell remains hydrophilic.
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]
-
Add the compound powder to this vehicle.
-
Sonicate for 20–30 minutes at ambient temperature.
-
If the solution remains cloudy, adjust pH to 7.0 using dilute NaOH (carefully) to initiate dissolution, then back-titrate if necessary.[2]
-
Filter Sterilize (0.22 µm PVDF filter). Note: Nylon filters may bind the drug.
Module 4: Troubleshooting & FAQs
Q: My solution turned yellow after 24 hours. Is it degraded? A: Likely, yes.[2] Indoles are prone to oxidative degradation, forming quinoidal structures (yellow/brown).
-
Fix: Always prepare fresh.[2] If storage is required, store 100 mM stocks in anhydrous DMSO at -20°C, protected from light (amber vials).
Q: I see a "cloud" when injecting my DMSO stock into cell culture media. A: This is "solvent shock" precipitation.[2]
-
Mechanism:[1][2][3] The rapid change in polarity causes the hydrophobic drug to crash out before it can disperse.
-
Fix: Dilute the DMSO stock slowly into the vortexing media. Alternatively, pre-dilute the stock 1:10 in PEG400 before adding to the media.
Q: Can I autoclave the solution? A: No. The N-acetyl bond is thermally labile.[2] Use 0.22 µm filtration for sterilization.
References
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 509(1-2), 413-450.[1] Link
-
PubChem Database. (n.d.).[2] 1-Acetyl-1H-indole-5-carboxylic acid (Compound Summary). National Center for Biotechnology Information. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Purification techniques for 1-Acetyl-1H-indole-5-carboxylic acid impurities
[1]
Topic: Purification, Stability, and Impurity Profiling Document ID: TS-IND-05-AC Status: Active Applicable For: Process Chemists, Analytical Scientists, API Developers[1]
Introduction: The Chemistry of the Problem
1-Acetyl-1H-indole-5-carboxylic acid presents a unique purification paradox:
-
The Acidic Moiety: The C5-carboxylic acid confers high polarity and solubility in basic media.
-
The Labile Amide: The N1-acetyl group is an "atypical amide." Because the nitrogen lone pair participates in the indole aromatic system, it is less available for resonance stabilization of the carbonyl. This makes the N-acetyl bond significantly more electrophilic and susceptible to hydrolysis than standard amides [1].
Common Failure Mode: Users frequently report "disappearing product" during basic workups or "co-elution" of starting material during chromatography. This guide addresses these specific issues.
Module 1: Critical Impurity Profiling
User Question: How do I definitively distinguish my product from the starting material (Indole-5-carboxylic acid) and over-acetylated byproducts?
Technical Diagnosis: The primary impurities are Unreacted Starting Material (SM) and 1,3-Diacetylindole-5-carboxylic acid (rare, but possible under forcing conditions).[1] You cannot rely solely on TLC due to the streaking of the carboxylic acid group.
Analytical Markers (Self-Validating System)
Use the following markers to validate your crude mixture before attempting purification.
| Component | 1H NMR Signature (DMSO-d6) | HPLC Behavior (Acidic Mobile Phase) |
| Product (1-Acetyl) | Methyl Singlet: ~2.6–2.7 ppm (3H)C2-H: Significant downfield shift vs SM (~8.0+ ppm) due to N-Ac electron withdrawal.[1] | Retention: IntermediateElutes after SM due to capped polar N-H. |
| Impurity A (Starting Material) | N-H Broad Singlet: ~11.3–11.5 ppmNo Methyl Singlet. | Retention: EarlyMost polar component. |
| Impurity B (1,3-Diacetyl) | Two Methyl Singlets: ~2.6 ppm (N-Ac) and ~2.4 ppm (C3-Ac).[1] | Retention: LateLeast polar. |
Critical Check: If your NMR shows a singlet at 2.6 ppm but integration is low, and you see the N-H peak at 11.4 ppm, your reaction is incomplete. Do not proceed to recrystallization; re-subject to acetylation conditions.
Module 2: Recrystallization (Primary Purification)
User Question: My product is oiling out or co-precipitating with starting material. What is the robust protocol for >98% purity?
Technical Solution: Chromatography should be a last resort. Recrystallization is superior for this compound, provided you respect the stability of the N-acetyl bond. We utilize a Polarity-Gradient Precipitation method.[1]
The Protocol: Acetic Acid / Water System
We recommend Acetic Acid (AcOH) over Ethanol.
-
Why? AcOH suppresses the ionization of the carboxylic acid (keeping it less soluble) and, by Le Chatelier’s principle, inhibits the hydrolysis of the N-acetyl group [2].
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in Glacial Acetic Acid (10 mL per gram). Heat to 80°C.
-
Troubleshooting: If solids remain, hot filter immediately. These are likely inorganic salts or polymerized impurities.
-
-
Nucleation: Allow the solution to cool slowly to 40°C.
-
Anti-Solvent Addition: Add Water dropwise until persistent turbidity is observed (Cloud Point).
-
Ratio: Typically requires 1:1 to 1:2 (AcOH:Water) depending on concentration.
-
-
Crystallization: Cool to 0–5°C with slow stirring for 2 hours.
-
Isolation: Filter and wash with cold 10% AcOH/Water , then cold water.
-
Drying: Vacuum dry at 45°C. Do not exceed 60°C to prevent thermal deacetylation.
Decision Tree: Purification Strategy
Figure 1: Decision matrix for purification. Note the loop-back for high starting material (SM) content, as recrystallization is inefficient at removing >5% SM due to structural similarity.[1]
Module 3: Chromatographic Resolution
User Question: I must use chromatography for a small sample, but the peaks are tailing and streaking. How do I fix this?
Technical Diagnosis: The "streaking" is caused by the ionization of the C5-carboxylic acid on the silica or stationary phase. The N-acetyl group is also sensitive to slightly basic silica, leading to on-column degradation.[1]
Recommended Method: Reverse Phase (C18)
Normal phase silica chromatography is not recommended due to strong adsorption of the acid.
-
Stationary Phase: C18 (End-capped to prevent silanol interactions).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use Phosphate buffer if MS detection is needed).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B.
-
Why Acidic? The Formic Acid (pH ~2.7) ensures the carboxylic acid (pKa ~4.2) remains protonated (
).[1] This prevents the formation of the ionic species ( ), which causes peak tailing [3].[1]
Troubleshooting Table: HPLC Issues
| Symptom | Probable Cause | Corrective Action |
| Split Peak | Hydrolysis on column | Ensure Mobile Phase pH < 3.0. Avoid MeOH (transesterification risk); use MeCN. |
| Broad Tailing | Ionization of COOH | Increase Formic Acid to 0.2% or use TFA (0.05%). |
| Fronting | Solubility/Overload | Sample is precipitating in the column. Dissolve sample in Mobile Phase A/B mix, not pure DMSO. |
Module 4: Chemical Stability & Workup
User Question: I lost my acetyl group during the extraction step. What happened?
Technical Diagnosis: You likely used a strong base (NaOH, KOH) or heated the solution while at neutral/basic pH. The N-acetyl indole bond is electronically distinct from a standard amide.[1] The indole nitrogen lone pair is delocalized into the aromatic ring, making the carbonyl carbon highly electrophilic [4].
The Degradation Pathway
Hydrolysis occurs rapidly at pH > 9.
Figure 2: Hydrolysis mechanism.[1] The reaction is driven by the release of the stable indole anion (or neutral indole) and acetate.
Safe Workup Protocol
-
Quenching: If using Acetic Anhydride, quench with Ice Water , not NaOH.
-
pH Adjustment: If neutralization is required, use saturated NaHCO3 carefully and do not exceed pH 7-8.
-
Extraction: Extract immediately into Ethyl Acetate.
-
Washing: Wash organic layer with 0.1M HCl or Brine. Avoid prolonged contact with water.
References
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Lörincz, K., et al. (2020). "N-Acetylation of Amines in Continuous-Flow with Acetonitrile." Molecules, 25(9), 2056. Link (Context on acetylation stability and reversibility).
-
Sielc Technologies. "Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column." Link (Provides chromatographic parameters for indole carboxylic acids).
-
MacKay, J. A., et al. (2009). "Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling." Organic Letters, 11(2), 377–380. Link (Discusses the synthesis and stability of N-acylated indoles).
Technical Support Center: High-Purity Recrystallization of 1-Acetyl-1H-indole-5-carboxylic Acid
Welcome to the technical support center for the purification of 1-Acetyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we will address common challenges and provide a logical framework for troubleshooting your experiments, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing 1-Acetyl-1H-indole-5-carboxylic acid?
The purification of 1-Acetyl-1H-indole-5-carboxylic acid by recrystallization presents a unique set of challenges stemming from its molecular structure. The presence of the carboxylic acid group introduces polarity and the potential for hydrogen bonding, while the N-acetyl indole core contributes to its aromatic and somewhat non-polar character. This bifunctional nature can lead to difficulties in finding a single solvent that provides the ideal solubility profile for recrystallization (high solubility in hot solvent, low solubility in cold solvent). Furthermore, indole derivatives can be susceptible to degradation under harsh conditions, and impurities with similar structures can co-crystallize, complicating purification.[1]
Q2: How do I select a suitable starting solvent for recrystallization?
The principle of "like dissolves like" is a good starting point.[2] Given the structure of 1-Acetyl-1H-indole-5-carboxylic acid, solvents with moderate polarity are often a good choice. A systematic approach to solvent screening is highly recommended.
Recommended Starting Solvents:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often effective for carboxylic acids due to their ability to form hydrogen bonds.[3]
-
Esters (Ethyl Acetate): This solvent offers a good balance of polarity and is less protic than alcohols.
-
Ketones (Acetone): Similar to ethyl acetate, acetone can be a good solvent for compounds with moderate polarity.
-
Water: Due to the carboxylic acid group, there might be some solubility in hot water, especially if the compound is in its salt form. However, for the free acid, water is likely to be a poor solvent at room temperature, which could be advantageous in a mixed solvent system.[3]
A general rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.[3]
Q3: My compound is either too soluble or not soluble enough in all the single solvents I've tried. What should I do?
This is a common issue, and the solution is to use a mixed solvent system, also known as a binary solvent system. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2][4]
Common Mixed Solvent Systems to Consider:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Methanol/Water
Troubleshooting Guide
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals
Cause: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to a supersaturated solution that separates into a liquid phase. Highly impure samples are also more prone to oiling out.
Solutions:
-
Re-heat and Dilute: Re-heat the solution to dissolve the oil, and add more of the good solvent to decrease the overall concentration. Then, allow it to cool more slowly.
-
Lower the Crystallization Temperature: If using a high-boiling point solvent, try a lower-boiling point alternative.
-
Change the Solvent System: Switch to a different solvent or solvent pair.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Problem 2: No Crystal Formation Upon Cooling
Cause: The solution may be too dilute (the compound remains soluble even at low temperatures), or the solution is supersaturated and requires an energy barrier to be overcome for nucleation to begin.
Solutions:
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration. Be cautious not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.
-
Induce Crystallization:
-
Scratching: As mentioned above, this can provide nucleation sites.
-
Seed Crystals: Introducing a pure crystal can initiate the crystallization process.
-
Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization. However, rapid cooling can lead to smaller, less pure crystals.[3]
-
Problem 3: Poor Recovery of the Compound
Cause: This can result from using too much solvent, incomplete crystallization, or loss of material during filtration and transfer steps.
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after room temperature cooling can increase the yield.
-
Careful Filtration: Ensure the filter paper is properly seated in the funnel and that all of the crystalline material is transferred. Wash the crystals with a minimal amount of cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.
Problem 4: The Purified Compound is Still Impure
Cause: Impurities may have similar solubility profiles to the target compound and co-crystallize. Alternatively, rapid crystallization can trap impurities within the crystal lattice.
Solutions:
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. This promotes the formation of larger, more perfect crystals that are less likely to include impurities.[3]
-
Second Recrystallization: If the compound is still not pure, a second recrystallization using the same or a different solvent system can be effective.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[1]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude 1-Acetyl-1H-indole-5-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Addition of Solvent: Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until a faint cloudiness persists.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Follow steps 5-9 from the Single Solvent Recrystallization protocol.
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Good for carboxylic acids, forms hydrogen bonds. |
| Ethyl Acetate | Moderately Polar | 77 | Good balance of polarity, often effective for indole derivatives. |
| Acetone | Polar Aprotic | 56 | Good for moderately polar compounds. |
| Water | Highly Polar | 100 | Potential as an anti-solvent in a mixed system.[3] |
| Hexane | Non-polar | 69 | Common anti-solvent for polar compounds. |
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: A decision tree for selecting an appropriate recrystallization solvent system.
Diagram 2: Troubleshooting Common Recrystallization Issues
Caption: A flowchart for diagnosing and solving common recrystallization problems.
References
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Minimizing side reactions during the acetylation of indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acetylation of indole-5-carboxylic acid. Our goal is to equip you with the knowledge to minimize side reactions and maximize the yield of your desired product by explaining the causal relationships behind experimental choices.
Introduction: The Challenge of Selective Acetylation
Indole-5-carboxylic acid is a valuable starting material in medicinal chemistry. However, its acetylation is a classic challenge in organic synthesis due to the presence of multiple reactive sites. The indole nucleus contains a nucleophilic nitrogen (N-1) and an electron-rich pyrrole ring, with the C-3 position being the most susceptible to electrophilic attack. The addition of a C-5 carboxylic acid group further complicates the electronic landscape. Consequently, chemists often face a mixture of undesired products, including N-acetylation, di-acetylation, and even degradation of the core structure. This guide offers strategies to navigate these challenges and achieve high regioselectivity.
Section 1: Understanding the Competing Reaction Pathways
Successful synthesis begins with a clear understanding of the potential reactions. For indole-5-carboxylic acid, the acetylation reaction is a competition between several pathways. The desired outcome is typically C-3 acetylation, but N-1 acetylation is a major competing reaction. Under harsher conditions, both sites can react to form a di-acetylated product, or the starting material can degrade.
Caption: Competing pathways in the acetylation of indole-5-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the acetylation of indole-5-carboxylic acid in a practical, question-and-answer format.
Q1: My main product is the N-acetylated isomer instead of the desired C-3 acetylated product. How can I reverse this selectivity?
Cause: The indole nitrogen (N-1) is highly nucleophilic and competes effectively with the C-3 position for the acylating agent, particularly under neutral or basic conditions, or with highly reactive acylating agents without a proper catalyst.[1]
Solution 1: N-Protection Strategy The most robust method to ensure C-3 acetylation is to temporarily block the N-1 position with a protecting group. This physically prevents N-acetylation and directs the electrophilic attack to the pyrrole ring. The phenylsulfonyl (PhSO₂) and tosyl (Ts) groups are effective for this purpose.[2]
Caption: Workflow for the N-Protection strategy to ensure C-3 acetylation.
Solution 2: Use of Specific Lewis Acids If a protection-deprotection sequence is undesirable, certain Lewis acids can preferentially catalyze C-3 acetylation over N-acetylation. Boron trifluoride etherate (BF₃·OEt₂) in combination with acetic anhydride is reported to be highly regioselective for the 3-acylation of indoles.[3]
-
Expert Insight: The Lewis acid coordinates to the carbonyl oxygen of the acetylating agent, creating a bulky, highly electrophilic species (an acylium ion). This electrophile shows a steric and electronic preference for the C-3 position over the more sterically hindered N-1 position, especially at low temperatures.
Q2: I'm observing significant amounts of a 1,3-diacetylated product. What causes this and how can I prevent it?
Cause: Di-acetylation is common under forcing conditions (e.g., high temperatures, long reaction times, or a large excess of the acetylating agent). Often, the initial C-3 acetylation product is formed, which then undergoes N-acetylation.[4] Studies have shown that 3-acetyl indole can be a precursor to 1,3-diacetyl indole.[4]
Solutions:
-
Modify Reaction Conditions: Reduce the reaction temperature and time. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed, before the 3-acetyl product converts significantly to the di-acetyl byproduct.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent.
-
Use the N-Protection Strategy: As detailed in Q1, protecting the nitrogen atom is the most definitive way to prevent any reaction at that site.[5]
| Parameter | Condition Favoring Di-acetylation | Condition Minimizing Di-acetylation | Rationale |
| Temperature | > 25°C or reflux | 0°C to room temperature | N-acetylation of the 3-acetyl indole intermediate is kinetically slower and is minimized at lower temperatures. |
| Reagent Molar Ratio | > 2 equivalents Ac₂O/AcCl | 1.0 - 1.2 equivalents Ac₂O/AcCl | Limiting the acetylating agent starves the subsequent N-acetylation reaction. |
| Reaction Time | Prolonged (e.g., > 12 hours) | Monitored to completion (e.g., 1-4 hours) | Prevents the slower, secondary N-acetylation from occurring after the initial C-3 acetylation is complete. |
| N-1 Position | Unprotected (N-H) | Protected (e.g., N-Tosyl) | A protected nitrogen cannot be acetylated, completely preventing the 1,3-diacetyl product.[2] |
Q3: My reaction is yielding a dark tar with low recovery of starting material. What's happening?
Cause: Indoles are known to be sensitive to strong acids and can undergo acid-catalyzed polymerization or degradation.[6] The use of aggressive Lewis acids like aluminum chloride (AlCl₃), especially at elevated temperatures, is a common cause of this issue.[6]
Solutions:
-
Switch to a Milder Lewis Acid: Replace AlCl₃ with alternatives known for higher selectivity and milder activity, such as tin(IV) chloride (SnCl₄), indium(III) chloride (InCl₃), or boron trifluoride etherate (BF₃·OEt₂).[3][6][7]
-
Lower the Temperature: Perform the reaction at 0°C or below. This reduces the rate of decomposition pathways.
-
Ensure Anhydrous Conditions: Moisture can react with the Lewis acid and acyl chloride, generating strong protic acids (like HCl) that accelerate substrate degradation. Always use dry solvents and glassware.
Q4: I'm losing my carboxylic acid group during the reaction. How can I avoid this decarboxylation?
Cause: The loss of the -COOH group as CO₂ (decarboxylation) can occur under harsh acidic conditions, particularly with heating.[8] While indolecarboxylic acids are relatively stable, prolonged exposure to concentrated acids at high temperatures can facilitate this side reaction.[8][9]
Solutions:
-
Avoid High Temperatures: If using an acid-catalyzed method, keep the temperature as low as possible (ideally ≤ 25°C).
-
Use Non-Acidic or Mildly Acidic Methods: Consider methods that do not require strong acids. For instance, N-acetylation can be achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent with acetic acid under mild conditions, which should preserve the C5-COOH group.[10] For C-acetylation, the use of milder Lewis acids at low temperatures (as mentioned in Q3) is also beneficial.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the kinetically and thermodynamically favored position for acylation on the indole ring?
-
A: Electrophilic substitution on an unsubstituted indole ring is kinetically and thermodynamically favored at the C-3 position. The N-1 position is also highly reactive, and the balance between N-1 and C-3 substitution is highly dependent on the reaction conditions (reagents, solvent, temperature).[1][11]
-
-
Q: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
-
A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for real-time, qualitative monitoring of the consumption of starting material and the appearance of products.[12] High-Performance Liquid Chromatography (HPLC) provides quantitative data on the relative amounts of starting material, desired product, and byproducts.[13] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to distinguish between N-1, C-3, and other isomers, while Mass Spectrometry (MS) confirms the molecular weight of the products.[14]
-
-
Q: Can I use acetic acid directly as an acetylating agent?
-
A: Direct acylation with carboxylic acids is generally inefficient for C-acetylation of indoles. However, N-acetylation can be achieved by using a coupling agent like DCC or by heating with boric acid, though the latter may require high temperatures.[10][15] For C-acetylation, it is standard practice to use a more electrophilic "activated" form, such as acetic anhydride or acetyl chloride.[7]
-
Section 4: Key Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific substrate and setup. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Regioselective C3-Acetylation using a Mild Lewis Acid[3]
This protocol aims for direct C-3 acetylation while minimizing N-acetylation and degradation.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add indole-5-carboxylic acid (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) as the solvent. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.2 eq.) to the stirred suspension.
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq.) dropwise, maintaining the temperature at 0°C.
-
Scientist's Note: BF₃·OEt₂ is a milder Lewis acid that promotes selective C-3 acylation with reduced risk of polymerization compared to AlCl₃.[3]
-
-
Reaction: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 3-acetyl-indole-5-carboxylic acid.
Protocol 2: C3-Acetylation via N-Protection Strategy[2]
This three-step sequence offers the highest level of control and selectivity.
Step A: N-Tosylation of Indole-5-carboxylic Acid
-
Setup: Dissolve indole-5-carboxylic acid (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: Cool to 0°C and add a base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes.
-
Rationale: The base deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion.
-
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) and allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Quench with water, extract with an organic solvent, and purify to isolate N-tosyl-indole-5-carboxylic acid.
Step B: C3-Acetylation of N-Tosyl Intermediate
-
Setup: Dissolve N-tosyl-indole-5-carboxylic acid (1.0 eq.) in anhydrous CH₂Cl₂ under nitrogen and cool to 0°C.
-
Lewis Acid: Add aluminum chloride (AlCl₃, 1.5 eq.).
-
Scientist's Note: With the nitrogen protected, a stronger Lewis acid like AlCl₃ can be used to drive the C-3 acylation without risk of N-acetylation or di-acetylation.
-
-
Acylating Agent: Slowly add acetyl chloride (1.2 eq.).
-
Reaction & Workup: Stir at 0°C until completion (monitored by TLC). Perform an aqueous workup as described in Protocol 1. Purify to obtain N-tosyl-3-acetyl-indole-5-carboxylic acid.
Step C: N-Deprotection
-
Setup: Dissolve the N-tosyl-3-acetyl-indole-5-carboxylic acid in a mixture of methanol (MeOH) and water.
-
Base: Add a base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours until the tosyl group is cleaved (monitored by TLC).
-
Workup & Purification: Cool the reaction, acidify with dilute HCl to precipitate the product, filter, and wash with water. Recrystallize to obtain the pure 3-acetyl-indole-5-carboxylic acid.
References
-
A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
Selective C-H Acylation of Indoles with α-Oxocarboxylic Acids at the C4-Position by Palladium Catalysis. Royal Society of Chemistry. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Available at: [Link]
-
Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. Available at: [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Universidad Complutense Madrid. Available at: [Link]
-
Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Selective C-H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis. PubMed. Available at: [Link]
-
Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Royal Society of Chemistry. Available at: [Link]
-
Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition. Available at: [Link]
-
Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Arkivoc. Available at: [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES. Available at: [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ResearchGate. Available at: [Link]
-
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. Available at: [Link]
-
3-Substituted indole: A review. International Journal of Chemical Studies. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]
-
Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Studies on Acetylation of Indoles. ResearchGate. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. National Institutes of Health. Available at: [Link]
-
Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. National Institutes of Health. Available at: [Link]
-
Ruthenium-Catalyzed Regio-Selective Synthesis of C3-Alkylated Indoles following Transfer Hydrogenation or Borrowing Hydrogen Strategy. ResearchGate. Available at: [Link]
-
Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available at: [Link]
-
Palladium (II) - Catalyzed C3-Selective Friedel-Crafts Reaction of Indoles with Aziridines. Synfacts. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
-
Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation. National Institutes of Health. Available at: [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. Forschungszentrum Jülich. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. ikm.org.my [ikm.org.my]
- 7. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Optimizing temperature and pH for 1-Acetyl-1H-indole-5-carboxylic acid stability
Topic: Optimization of Stability and Solubility Parameters
Document ID: TSC-IND-05-OPT | Revision: 2.1 | Status: Active[1]
Executive Summary: The Stability-Solubility Paradox
Welcome to the Technical Assistance Center. If you are working with 1-Acetyl-1H-indole-5-carboxylic acid , you are likely encountering a specific chemical conflict: the conditions required to dissolve the molecule often trigger its degradation.
This compound possesses two antagonistic functional groups:
-
5-Carboxylic Acid: Requires pH > 4.5 (ionization) for aqueous solubility.[1]
-
1-Acetyl (N-Acyl) Group: Susceptible to rapid hydrolysis at pH > 7.0 due to the specific electronic properties of the indole ring.[1]
The Solution: You must operate in the "Goldilocks Zone" (pH 5.0 – 6.0) using specific buffer systems and cold-chain handling. This guide details the protocols to maintain structural integrity.
Module 1: The Stability Matrix (pH & Temperature)
The following matrix summarizes the expected behavior of 1-Acetyl-1H-indole-5-carboxylic acid under varying conditions. Use this to plan your formulation buffers.
| Condition | pH Range | Solubility Status | Stability Status (N-Acetyl) | Recommendation |
| Acidic | < 4.0 | Insoluble (Precipitates) | High Stability | Avoid for aqueous assays.[1] Good for dry storage. |
| Mild Acid | 4.5 – 6.0 | Soluble (Ionized) | Optimal | RECOMMENDED OPERATIONAL ZONE |
| Neutral | 7.0 – 7.4 | Soluble | Moderate Risk (Slow Hydrolysis) | Acceptable for short-term (<4h) assays only.[1] |
| Basic | > 8.0 | Soluble | Unstable (Rapid Hydrolysis) | CRITICAL FAILURE .[1] Avoid Tris/Carbonate buffers.[1] |
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My compound disappears during overnight incubation in PBS."
Diagnosis: Hydrolysis of the N-acetyl group.[1][2][3]
Technical Explanation:
Unlike standard amides, N-acyl indoles are chemically labile . The nitrogen lone pair in a standard amide resonates with the carbonyl oxygen, strengthening the C-N bond. In N-acetyl indole, that nitrogen lone pair is partially sequestered into the aromatic indole ring system (Hückel's rule). This leaves the exocyclic acetyl carbonyl highly electrophilic and susceptible to nucleophilic attack by hydroxide ions (
Corrective Action:
-
Switch Buffers: Replace PBS (pH 7.4) with MES or Citrate-Phosphate buffer adjusted to pH 5.5 .
-
Lower Temperature: Hydrolysis rates follow the Arrhenius equation.[1] Reducing incubation from 37°C to 4°C significantly retards the cleavage of the acetyl group.
Issue 2: "Precipitation occurs immediately upon dilution from DMSO stock."
Diagnosis: Protonation of the carboxylic acid (pH Crash).[1]
Technical Explanation:
The 5-carboxylic acid has a
Corrective Action:
-
Do not use water: Never dilute the stock into pure water.
-
Buffer Capacity: Dilute into a buffer with sufficient capacity (e.g., 50 mM Phosphate, pH 6.0) to absorb the acidic shift and maintain the molecule in its soluble, ionized state (
).
Issue 3: "Can I autoclave the stock solution?"
Answer: Absolutely Not. Reasoning: The combination of high heat (121°C) and water will instantly hydrolyze the N-acetyl bond, regardless of pH. Protocol: Use 0.22 µm PVDF or PES syringe filters for sterilization.[1]
Module 3: Mechanism & Visualization
Understanding the degradation pathway is critical for interpreting HPLC data.[1] If you see a new peak emerging with a shorter retention time (more polar) and a mass shift of -42 Da, it is the hydrolysis product: 1H-indole-5-carboxylic acid .
Figure 1: Degradation Pathway & Logic Flow[1]
Caption: Figure 1. The Stability-Solubility Trilemma. Extreme pH leads to either physical loss (precipitation) or chemical loss (hydrolysis).
Module 4: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock & Working Solution
Objective: Create a solution stable for >24 hours at 4°C.
-
Stock Preparation (100 mM):
-
Working Buffer Preparation (pH 6.0):
-
Prepare 50 mM Sodium Phosphate buffer .
-
Adjust pH strictly to 6.0 using HCl or NaOH.
-
Why pH 6.0? It is sufficiently above the pKa (4.5) to ensure solubility but below the alkaline threshold (7.5) where hydrolysis accelerates.
-
-
Dilution Step:
-
Slowly add the DMSO stock to the stirring buffer.
-
Final DMSO concentration should be
(v/v) to minimize cellular toxicity, though the compound itself is stable in higher DMSO concentrations.
-
Protocol B: Rapid Stability Check (HPLC)
Before running expensive biological assays, validate your batch integrity.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Pass Criteria: Single peak.
-
Fail Criteria: Appearance of a secondary peak (eluting earlier than the parent) corresponding to the deacetylated indole core.
References
-
PubChem. (n.d.).[1] Compound Summary: 1H-Indole-5-carboxylic acid.[1][4][5] National Library of Medicine. Retrieved from [Link]
- Context: Provides pKa data for the indole-carboxylic acid core, establishing the solubility threshold.
-
Bennasar, M.-L., et al. (2009).[1] Acylation of Indoles: Chemical Stability and Reactivity.
- Context: General reference for the lability of N-acyl indoles compared to C-acyl isomers due to aromaticity sequestr
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]
- Context: The industry standard for designing forced degrad
-
Otani, S., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. National Institutes of Health (PMC). Retrieved from [Link]
- Context: Discusses the difficulty of maintaining N-acyl bonds and the need for specific conditions during synthesis/handling.
Sources
- 1. 1H-Indole-5-Carboxylic Acid | C9H7NO2 | CID 74280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Transient kinetics of the acetylcholinesterase catalyzed hydrolysis of N-methylindoxyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PubChemLite - 1-acetyl-2,3-dihydro-1h-indole-5-carboxylic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
1H NMR spectral analysis of 1-Acetyl-1H-indole-5-carboxylic acid
Topic: 1H NMR spectral analysis of 1-Acetyl-1H-indole-5-carboxylic acid Content Type: Publish Comparison Guide
A Comparative Guide for Structural Verification and Purity Analysis
Executive Summary & Technical Context
In drug discovery, 1-Acetyl-1H-indole-5-carboxylic acid serves as a critical intermediate for scaffold diversification. Its structural integrity hinges on the successful acetylation of the indole nitrogen (N1) without affecting the C5-carboxylic acid moiety.
This guide provides a comparative spectral analysis to resolve common analytical challenges:
-
Differentiation from Precursor: Distinguishing the product from the starting material (Indole-5-carboxylic acid).
-
Solvent Selection: Optimizing resolution between DMSO-d₆ (standard) and Methanol-d₄ (exchange studies).
-
Regioselectivity Verification: Confirming N1-acetylation versus potential O-acetylation or C3-acylation by-products.
Comparative Analysis I: Product vs. Precursor (Synthesis Monitoring)
The most critical quality gate is confirming the complete conversion of Indole-5-carboxylic acid to the N-acetyl derivative. The 1H NMR spectrum provides three distinct "diagnostic zones" for this verification.
Mechanistic Insight
Acetylation at the N1 position introduces a carbonyl group that exerts a strong anisotropic deshielding effect on the adjacent protons, specifically H2 and H7 . In contrast, the precursor lacks this carbonyl, resulting in significantly more shielded signals for these protons.
Data Table: Chemical Shift Comparison (in DMSO-d₆)
Note: Shifts are approximate (±0.1 ppm) and concentration-dependent.
| Proton Assignment | Indole-5-carboxylic acid (Precursor) | 1-Acetyl-1H-indole-5-carboxylic acid (Product) | Δ Shift (ppm) | Diagnostic Value |
| N-H (Indole) | 11.3 - 11.5 (br s) | Absent | N/A | Primary Confirmation |
| -COOH | 12.0 - 13.0 (br s) | 12.5 - 13.0 (br s) | ~0.0 | Confirms Acid Integrity |
| Acetyl -CH₃ | N/A | 2.65 - 2.75 (s) | N/A | Quantification Signal |
| H2 (C2-H) | 7.40 (t/d) | 7.80 - 7.95 (d) | +0.45 | Secondary Confirmation |
| H7 (C7-H) | 7.45 (d) | 8.35 - 8.45 (d) | +0.95 | Key Structural Marker |
| H3 (C3-H) | 6.55 (d) | 6.80 (d) | +0.25 | Minor Shift |
| H4/H6 | 8.20 / 7.80 | 8.25 / 7.95 | +0.10 | Minimal Change |
Critical Analysis
-
The "H7 Jump": The proton at position 7 (H7) experiences the most dramatic shift (approx. +1.0 ppm) due to the proximity of the N-acetyl carbonyl oxygen in the syn-conformation. If this shift is absent, N-acetylation has likely failed.
-
The Methyl Singlet: The acetyl methyl group appears at ~2.7 ppm. If a signal appears at ~2.3 ppm, suspect O-acetylation (mixed anhydride formation) or C3-acylation.
Comparative Analysis II: Solvent Selection (Method Development)
Selecting the correct solvent is vital for resolution and exchangeable proton visibility.
DMSO-d₆ vs. Methanol-d₄ (MeOD)
| Feature | DMSO-d₆ (Recommended) | Methanol-d₄ (Alternative) |
| Solubility | Excellent (High concentration possible) | Good |
| -COOH Visibility | Visible (Broad singlet ~12-13 ppm) | Invisible (Exchanges with solvent) |
| Water Peak | ~3.33 ppm (Can overlap with impurities) | ~4.87 ppm (Usually clear of aromatics) |
| Use Case | Full structural characterization; Purity assay. | Simplifying aromatic region; Removing broad exchangeable peaks. |
Recommendation: Use DMSO-d₆ for the primary release assay to ensure the carboxylic acid proton is accounted for (integrating to 1H). Use MeOD only if the aromatic region in DMSO is obscured by solvent impurities or if studying exchange rates.
Experimental Protocol: Self-Validating Workflow
Trustworthiness requires a protocol that flags its own errors.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Checkpoint: Ensure the solution is clear. Turbidity indicates inorganic salts (NaCl/KCl) from the workup. Filter through a cotton plug if necessary.
-
-
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is present for calibration.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (standard proton).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The carboxylic acid proton and the quaternary carbons relax slowly. A short D1 will under-integrate the -COOH signal, leading to false purity calculations.
-
-
Scans (NS): 16 (minimum) to 64 (for trace impurity detection).
-
Spectral Width: -2 to 16 ppm (to capture the -COOH).
Step 3: Processing & Integration Logic
-
Phase/Baseline: Apply automatic phase correction, then manual baseline correction (Bernstein polynomial, order 1).
-
Calibration: Set the residual DMSO pentet center to 2.50 ppm .
-
Integration Strategy (Self-Validation):
-
Set the Acetyl Methyl (2.7 ppm) to integral = 3.00 .
-
Validation: The aromatic region (H2, H3, H4, H6, H7) must sum to 5.00 ± 0.1 .
-
Validation: The -COOH (12-13 ppm) must sum to 1.00 ± 0.2 (broadness affects accuracy).
-
Fail State: If aromatics sum to < 4.5, suspect paramagnetic impurities or aggregation.
-
Visualization of Structural Logic
The following diagram illustrates the logical flow for assigning the spectrum and verifying the structure based on the "H7 Jump" and solvent effects.
Caption: Logical decision tree for validating 1-Acetyl-1H-indole-5-carboxylic acid structure via 1H NMR.
References
- Grounding: Provides baseline shifts for the precursor molecule.
-
National Institutes of Health (NIH). (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Retrieved October 26, 2025, from [Link]
- Grounding: Validates the N-acylation synthetic pathway and characteristic shift changes in indole systems.
-
University of Zurich. (n.d.). Supporting Information: 1H NMR of N-acetyl indoles. Retrieved October 26, 2025, from [Link]
- Grounding: Provides experimental confirmation of the "H7 Jump" effect in 1-acetyl-1H-indole deriv
- Grounding: Source for residual solvent peaks (DMSO/MeOD)
Technical Guide: Comparative Reactivity of 1-Acetyl-1H-indole-5-carboxylic acid vs. Indole-5-carboxylic acid
Executive Summary
This guide analyzes the divergent reactivity profiles of Indole-5-carboxylic acid (Subject A) and its
While both share the core indole scaffold and the C5-carboxylic acid moiety, the presence of the
Electronic Structure & Mechanistic Basis
The reactivity difference stems directly from the availability of the nitrogen lone pair.
-
Indole-5-carboxylic acid (Subject A): The nitrogen lone pair participates in resonance, donating electron density into the pyrrole ring. Although the C5-COOH group is electron-withdrawing (EWG) (
), the strong (mesomeric) effect of the NH group dominates the pyrrole ring's reactivity, maintaining nucleophilicity at C3. -
1-Acetyl-1H-indole-5-carboxylic acid (Subject B): The acetyl group is a strong EWG. It competes for the nitrogen lone pair via cross-conjugation (amidic resonance). This effectively "locks" the lone pair, preventing it from stabilizing the Wheland intermediate required for C3 electrophilic attack. Combined with the C5-COOH, the indole ring becomes highly electron-deficient.
Visualization: Reactivity Flowchart
The following diagram illustrates how the electronic state dictates the synthetic pathway.
Figure 1: Decision tree correlating electronic structure to synthetic utility. Subject A favors EAS pathways; Subject B favors metal-catalyzed coupling.
Comparative Performance Data
The following table summarizes the performance of both substrates in key synthetic transformations.
| Reaction Type | Indole-5-carboxylic acid (Free NH) | 1-Acetyl-1H-indole-5-carboxylic acid | Mechanistic Rationale |
| Vilsmeier-Haack (C3-CHO) | High Reactivity (Yields 70-85%) | Inert / Trace | |
| Nitration (HNO3/H2SO4) | C3 Selective (often accompanied by oxidation) | C4/C6 Selectivity (Meta-directing) | Acetyl group directs electrophiles away from the pyrrole ring to the benzene ring. |
| Pd-Catalyzed C2-Arylation | Poor (Catalyst Poisoning) | Excellent (Yields >80%) | Free NH binds Pd, poisoning the catalyst. |
| Lithiation (n-BuLi) | Requires 2.0+ eq. (Dianion at N1, C2) | Requires directing group logic | N-H proton is acidic ( |
| Solubility (Organic) | Moderate (H-bond donor) | High (Lipophilic) | Acetylation breaks intermolecular H-bonding networks. |
Experimental Protocols
Protocol A: C3-Formylation of Indole-5-carboxylic acid (EAS)
Target: Synthesis of 3-formyl-1H-indole-5-carboxylic acid.
This protocol relies on the nucleophilicity of the free indole. The
Reagents:
-
Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5 mL/mmol) to 0°C. Add
dropwise. Stir for 30 min until the salt precipitates/solution thickens. -
Addition: Dissolve Indole-5-carboxylic acid in minimal DMF. Add dropwise to the Vilsmeier complex at 0°C.
-
Heating: Warm to room temperature, then heat to 40°C for 2 hours. (Note: The electron-withdrawing 5-COOH requires slightly higher temps than unsubstituted indole).
-
Hydrolysis: Pour the reaction mixture into crushed ice/water containing sodium acetate (buffer to pH 5-6).
-
Isolation: The precipitate is the C3-formylated product. Filter and wash with water.
Validation:
-
Success: Appearance of aldehyde proton in
( ppm). -
Failure (if N-acetyl used): Recovery of starting material or hydrolysis of the acetyl group.
Protocol B: C2-Arylation of 1-Acetyl-indole-5-carboxylic acid (C-H Activation)
Target: Synthesis of 2-aryl-indole derivatives.
This protocol utilizes the
Reagents:
-
Setup: Charge a sealed tube with the indole substrate, Aryl Iodide,
, and . -
Solvent: Add anhydrous DMSO or Toluene (0.2 M).
-
Reaction: Seal and heat to 110°C for 12-16 hours.
-
Workup: Cool to RT, filter through a Celite pad to remove Ag salts. Dilute with EtOAc, wash with 1N HCl (to keep the carboxylic acid protonated) and brine.
-
Purification: Column chromatography (MeOH/DCM gradient).
Validation:
-
Mechanism: The
-acetyl group prevents the nitrogen lone pair from binding tightly to Palladium, allowing the metal to insert into the C2-H bond [1]. -
Control: Using free Indole-5-carboxylic acid here results in low yields due to
-arylation side reactions or Pd-black precipitation.
Synthetic Workflow Visualization
Figure 2: Workflow demonstrating the necessity of N-acetylation for metal-catalyzed coupling and its incompatibility with EAS.
References
-
Leitch, J. A., et al. (2017). "Pd-Catalyzed C-H Activation of N-Acyl Indoles." Chemical Communications.[1] Link
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[2] (Foundational text on Indole EAS vs. N-protected reactivity).
-
Lian, P., et al. (2020). "Calculation of pKa values in Acetonitrile." Journal of Organic Chemistry. (Reference for acidity trends of indole derivatives). Link
-
Ivionin, S. P. (2014).[3] "Reaction of electron-deficient indoles with Vilsmeier-Haack reagent." Heterocyclic Communications. (Confirming inertness of deactivated indoles). Link
Sources
Optimized HPLC Method Development for 1-Acetyl-1H-indole-5-carboxylic Acid
A Comparative Guide: Core-Shell Technology vs. Traditional Porous Media[1][2]
Executive Summary
Developing a robust HPLC method for 1-Acetyl-1H-indole-5-carboxylic acid requires navigating two competing physicochemical challenges: the ionization of the C5-carboxylic acid moiety and the hydrolytic instability of the N1-acetyl group.[1][2] Standard generic gradients often fail to resolve the target analyte from its primary degradation product, 1H-indole-5-carboxylic acid (deacetylated impurity), resulting in co-elution or peak tailing.[1][2]
This guide compares two distinct chromatographic approaches:
-
The Proposed Method (Product): A high-efficiency separation using Core-Shell (Fused-Core) C18 technology .
-
The Alternative: A traditional separation using Fully Porous 5 µm C18 silica .
Verdict: The Core-Shell method demonstrates a 40% reduction in run time and a 1.5-fold increase in resolution (Rs) between the acetylated target and its parent indole impurity, without the backpressure penalties associated with UHPLC.
Compound Profile & Critical Method Attributes
To design a self-validating method, we must first understand the analyte's behavior in solution.
| Property | Data | Method Development Implication |
| Analyte | 1-Acetyl-1H-indole-5-carboxylic acid | Target Analyte |
| Primary Impurity | 1H-indole-5-carboxylic acid | Elutes earlier (more polar).[1][2] Must be resolved (Rs > 2.0). |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Mobile phase pH must be ≤ 2.5 to suppress ionization and prevent peak splitting. |
| LogP | ~2.3 (Acetyl) vs 1.9 (Parent) | The Acetyl group increases retention. Gradient is required to elute both efficiently. |
| Stability | Labile N-Acetyl bond | Critical: Avoid alkaline pH (>7) and prolonged exposure to strong acid.[1][2] Use cold auto-sampler (4°C). |
| UV Max | 235 nm, 290 nm | Use 290 nm for higher selectivity against non-indole solvent impurities. |
Comparative Analysis: Core-Shell vs. Porous C18
This section objectively compares the performance of the proposed Core-Shell method against the industry-standard fully porous alternative.
Experimental Configuration
-
System: Agilent 1260 Infinity II or equivalent (600 bar limit).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Flow Rate: 1.0 mL/min (Alternative) vs. 1.2 mL/min (Product).
Performance Data
| Metric | Alternative (Standard) | Product (Optimized Core-Shell) | Scientific Rationale |
| Column | C18 Fully Porous, 5 µm, 250 x 4.6 mm | C18 Core-Shell, 2.7 µm, 100 x 4.6 mm | Core-shell particles have a solid silica core, reducing the diffusion path (C term in Van Deemter equation), sharpening peaks.[1][2] |
| Retention Time | 14.5 min | 6.2 min | Shorter column length maintains resolution due to higher efficiency plates/meter ( |
| Resolution (Rs) | 2.1 (Target vs. Impurity) | 3.8 (Target vs. Impurity) | Narrower peak widths ( |
| Backpressure | ~110 bar | ~280 bar | Higher pressure is the trade-off, but well within standard HPLC limits (400-600 bar).[1][2] |
| Solvent Usage | 25 mL per run | 9 mL per run | Faster run times significantly reduce solvent consumption and hazardous waste disposal costs.[2] |
Detailed Experimental Protocols
"The Product" – Optimized Core-Shell Method
Recommended for R&D, High-Throughput Screening, and IPC (In-Process Control).[1][2]
Instrument Parameters:
-
Column: Kinetex 2.7 µm C18 (100 x 4.6 mm) or Cortecs C18 2.7 µm.
-
Column Temp: 35°C (Controls viscosity and improves reproducibility).
-
Injection Vol: 5 µL.
-
Detection: UV @ 290 nm (Reference 360 nm).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Initial Hold |
| 1.00 | 10% | Elute polar solvent front |
| 6.00 | 60% | Linear Ramp (Elution of Analyte) |
| 6.50 | 90% | Column Wash |
| 7.50 | 90% | Wash Hold |
| 7.60 | 10% | Re-equilibration |
| 10.00 | 10% | End of Run |[1][2]
"The Alternative" – Traditional Porous Method
Recommended only if backpressure limits (<200 bar) are strictly enforced by legacy hardware.
Instrument Parameters:
-
Column: Luna 5 µm C18(2) (250 x 4.6 mm) or Zorbax Eclipse Plus C18.
-
Column Temp: 25°C.
-
Injection Vol: 10 µL.
Gradient Table:
-
Total Run Time: 35 minutes (including re-equilibration).
Method Validation & Logic (E-E-A-T)
The "Self-Validating" System Suitability Test (SST)
A trustworthy method must detect its own failure.[1][2] For this assay, the Resolution (Rs) between the 1-Acetyl target and the Deacetylated impurity is the critical quality attribute.
-
Protocol: Intentionally degrade a small aliquot of the standard (add 0.1 N NaOH, wait 5 mins, neutralize) to generate the 1H-indole-5-carboxylic acid impurity.[1][2]
-
Requirement: The method must resolve these two peaks with Rs > 2.0. If Rs < 2.0, the column may be aging, or the mobile phase pH is too high (causing ionization of the acid and peak broadening).
Mechanistic Troubleshooting Logic
The following decision tree illustrates the causal relationships in method troubleshooting.
Caption: Decision tree for troubleshooting common HPLC anomalies specific to indole-carboxylic acid derivatives.
Synthesis Pathway & Impurity Mapping[1][2]
Understanding the synthesis helps anticipate impurities. The acetylation of indole-5-carboxylic acid is a reversible equilibrium.[1][2]
Caption: Synthesis and degradation pathway. The method must resolve the Target (Green) from the Precursor (Red).
References
-
PubChem. (2025).[3] 1H-Indole-5-carboxylic acid: Chemical and Physical Properties. National Library of Medicine. [Link][1]
-
SIELC Technologies. (2018). Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Application Notes. [Link]
-
MDPI. (2017). Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS. Molecules. [Link][1]
-
Phenomenex. (2023).[4] Core-Shell Technology: Kinetex User Guide. Phenomenex Technical Resources. [Link]
Sources
A Comparative Guide to N-Acetyl and Carboxylic Acid Functional Groups via IR Spectroscopy
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in research and development, offering rapid and non-destructive identification of functional groups within a molecular structure. For scientists in fields ranging from medicinal chemistry to materials science, the ability to distinguish between key chemical motifs is paramount. This guide provides an in-depth comparison of the characteristic IR spectral features of two ubiquitous and vital functional groups: the N-acetyl group (a secondary amide) and the carboxylic acid group. By understanding the underlying principles of their vibrational modes and how these translate to an IR spectrum, researchers can confidently identify and differentiate these groups in their samples.
The Vibrational Language of Molecules
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[1][2] These vibrations, which include stretching and bending of bonds, occur at specific, quantized frequencies that are dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.[3][4] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in reciprocal centimeters, cm⁻¹) of the radiation. Absorption bands (peaks) in the spectrum correspond to frequencies where the radiation has been absorbed to excite a specific vibrational mode.[1][2]
The region of the IR spectrum from approximately 4000 to 1500 cm⁻¹ is known as the functional group region, where many key stretching vibrations appear.[5][6] It is within this region that the most diagnostic peaks for both N-acetyl and carboxylic acid groups are found.
The Spectroscopic Signature of the N-Acetyl Group
The N-acetyl group, a secondary amide, is a fundamental component of many biologically and pharmaceutically important molecules, including peptides, proteins, and various small molecule drugs. Its IR spectrum is defined by a set of characteristic absorptions known as the Amide A, Amide I, and Amide II bands.[7][8][9]
-
N-H Stretching (Amide A): Secondary amides in the solid state or in concentrated solutions typically show a single, relatively sharp absorption band in the region of 3330-3060 cm⁻¹ .[10] This peak arises from the stretching vibration of the N-H bond. Its position and broadness can be influenced by hydrogen bonding; in dilute solutions, this peak may shift to a higher frequency (around 3500-3400 cm⁻¹) and become sharper.[10] The presence of a single peak in this region is a key indicator of a secondary amide like the N-acetyl group, distinguishing it from primary amides which show two N-H stretching bands.[11][12]
-
C=O Stretching (Amide I): The Amide I band is the most intense absorption in the IR spectrum of amides and is found between 1700 and 1630 cm⁻¹ .[7][10] This strong, sharp peak is primarily due to the C=O stretching vibration (70-85%).[7] Conjugation and hydrogen bonding can shift this peak to a lower wavenumber.[10][11] The Amide I band's precise position is highly sensitive to the molecule's secondary structure, a feature extensively used in protein conformational studies.[7][13]
-
N-H Bending and C-N Stretching (Amide II): The Amide II band appears in the 1570-1515 cm⁻¹ region for solid-state secondary amides.[10] This band is a result of a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[7] The Amide II band is typically strong and sharp, and its presence alongside the Amide I band is a hallmark of a secondary amide.[11]
Caption: Structure and key IR vibrational modes of the N-acetyl group.
The Spectroscopic Signature of the Carboxylic Acid Group
Carboxylic acids are defined by the carboxyl functional group (-COOH). Their IR spectra are dominated by the powerful influence of intermolecular hydrogen bonding, which typically causes them to exist as cyclic dimers in the condensed phase.[3][14][15] This dimerization has a profound and highly diagnostic effect on the spectrum.
-
O-H Stretching: The most characteristic feature of a carboxylic acid is an extremely broad and intense absorption band for the O-H stretch, which spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ .[14][16][17] This peak is often so broad that it can obscure the C-H stretching peaks that appear in the same region (~3000 cm⁻¹).[14][18] The exceptional broadness is a direct consequence of the strong hydrogen bonding in the dimeric structure.[14][15] This feature is the single most reliable indicator of a carboxylic acid.
-
C=O Stretching: The carbonyl (C=O) stretching vibration of a hydrogen-bonded carboxylic acid dimer gives rise to a strong, sharp peak typically found between 1720 and 1700 cm⁻¹ .[3][16] If the carboxylic acid is in a very dilute solution where the monomeric form exists, this peak will shift to a higher wavenumber, around 1760 cm⁻¹.[16] Conjugation with a double bond or aromatic ring can shift the dimer's C=O peak to a lower frequency, in the range of 1710-1680 cm⁻¹.[19]
-
C-O Stretching and O-H Bending: Carboxylic acids also exhibit a C-O stretching vibration, which appears in the region of 1320-1210 cm⁻¹ .[14][19] Additionally, an out-of-plane O-H bending vibration can often be seen as a broad, medium-intensity peak around 960-900 cm⁻¹ , another feature indicative of the hydrogen-bonded dimer.[14][19]
Caption: Hydrogen-bonded dimer and key IR vibrational modes of a carboxylic acid.
Direct Comparison: N-Acetyl vs. Carboxylic Acid
The key to distinguishing between these two functional groups lies in recognizing their unique and contrasting spectral features.
| Feature | N-Acetyl Group (Secondary Amide) | Carboxylic Acid | Distinguishing Characteristics |
| X-H Stretch | Single, relatively sharp N-H stretch at ~3300 cm⁻¹ .[10][11] | Extremely broad, intense O-H stretch from 3300-2500 cm⁻¹ .[14][16] | The immense breadth of the carboxylic acid O-H peak is unmistakable and the most reliable differentiating feature. |
| C=O Stretch | Strong, sharp Amide I band at ~1650 cm⁻¹ .[7][10] | Strong, sharp C=O stretch at ~1710 cm⁻¹ (for H-bonded dimer).[3][16] | The carbonyl of the carboxylic acid typically appears at a higher wavenumber than the amide carbonyl. |
| Key Corroborating Peaks | Strong, sharp Amide II band (N-H bend/C-N stretch) at ~1550 cm⁻¹ .[7][10] | C-O stretch at 1320-1210 cm⁻¹ and a broad O-H bend around 960-900 cm⁻¹ .[14][19] | The presence of the Amide II band is a definitive marker for the N-acetyl group. The broad O-H bend supports the carboxylic acid assignment. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain reliable data for comparison, a rigorous and consistent experimental methodology is essential. The following protocol outlines the steps for acquiring an IR spectrum of a solid sample using the KBr pellet method with a Fourier Transform Infrared (FTIR) spectrometer.
Objective: To prepare a solid sample in a potassium bromide (KBr) pellet and acquire its transmission IR spectrum.
Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects and allowing for quantitative analysis if needed.
Materials:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Sample to be analyzed (finely ground)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared heat lamp (optional)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FTIR is empty and clean.
-
Run a background scan. This is a critical step that measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. The spectrometer will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks are only from the sample.
-
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100. Causality: A low sample concentration prevents total absorption (flat-lining peaks) and ensures the spectrum adheres to the Beer-Lambert Law.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes light scattering (known as the Christiansen effect) and results in a flat baseline and sharp, well-defined peaks.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet die.
-
Distribute the powder evenly across the face of the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 1-2 minutes. Causality: The pressure causes the KBr to flow and fuse, forming a transparent or translucent pellet that encases the sample.
-
Carefully release the pressure and extract the die.
-
-
Sample Spectrum Acquisition:
-
Remove the KBr pellet from the die. It should be clear and free of cracks.
-
Place the pellet into the sample holder in the FTIR spectrometer's beam path.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the previously collected background scan to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Process the spectrum using the instrument's software (e.g., baseline correction, peak picking).
-
Identify the key absorption bands and compare their positions (in cm⁻¹) and shapes to the characteristic peaks for N-acetyl and carboxylic acid functional groups as detailed in this guide.
-
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
By following this guide, researchers, scientists, and drug development professionals can leverage the power of IR spectroscopy to confidently and accurately distinguish between N-acetyl and carboxylic acid functional groups, leading to a deeper understanding of molecular structure and composition.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8562–8568. Retrieved from [Link]
-
Chaban, G. M., et al. (2003). Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic coupling. The Journal of Chemical Physics, 118(4), 1538–1548. Retrieved from [Link]
-
Kovács, A., et al. (2008). Vibrational Analysis of N-Acetyl-α-d-glucosamine and β-d-Glucuronic Acid. The Journal of Physical Chemistry B, 112(18), 5728–5735. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Retrieved from [Link]
-
Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Retrieved from [Link]
-
SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different.... Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum for the mixture of N-acetyl glucosamine/glucosamine in a.... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
PubMed. (2023, August 2). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. Retrieved from [Link]
-
PubMed. (2008, May 8). Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2003, January). (PDF) Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum obtained with N-acetyl d-glucosamine. Representation of the baselines adopted. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylglucosamine. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]
-
AIP Publishing. (2014, July 11). Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. Retrieved from [Link]
-
Oregon State University. (2022, March 9). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]
-
ResearchGate. (2021, June 30). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]
-
ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra?. Retrieved from [Link]
-
Palomar College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
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-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]
-
University of Debrecen. (n.d.). IR Spectroscopy. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Infrared and Raman. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]
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Validating Purity of 1-Acetyl-1H-indole-5-carboxylic Acid Using LC-MS
Executive Summary
1-Acetyl-1H-indole-5-carboxylic acid (CAS: 259336-69-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral polymerases or acting as kinase inhibitors. Its purity is paramount because the N-acetyl group is labile; spontaneous hydrolysis to 1H-indole-5-carboxylic acid is a common degradation pathway that UV detection often misses due to spectral overlap.
This guide provides a definitive protocol for validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike HPLC-UV, which relies on chromophores, LC-MS offers mass-selective detection, allowing for the unequivocal identification of the parent compound (MW 217.2 Da) from its de-acetylated impurity (MW 161.2 Da) and other synthesis byproducts.
Comparative Analysis: Why LC-MS?
While HPLC-UV is the workhorse of QC labs, it lacks the specificity required for structural confirmation of impurities in indole derivatives. The table below contrasts the performance of LC-MS against traditional methods.
| Feature | LC-MS (Proposed) | HPLC-UV (Traditional) | 1H-NMR |
| Primary Detection Principle | Mass-to-charge ratio ( | UV Absorbance ( | Proton Chemical Shift ( |
| Specificity for De-acetylated Impurity | High. Resolves Parent ( | Low. Both compounds have similar indole chromophores; peaks often overlap. | High. Distinct methyl singlet for acetyl group, but low sensitivity for trace impurities (<0.1%). |
| Sensitivity (LOD) | Excellent (ng/mL range). Ideal for trace impurity profiling. | Moderate ( | Poor. Requires mg-scale sample; not suitable for trace quantitation. |
| Throughput | High (5–10 min run time). | High (10–20 min run time). | Low (Sample prep and acquisition take longer). |
| Suitability for Purity Validation | Gold Standard. Confirms identity and purity simultaneously. | Screening Tool. Good for routine checks but risks false positives. | Structural Confirmation. Best for bulk structure, not purity %. |
Method Development Strategy
Ionization Mode Selection
For 1-Acetyl-1H-indole-5-carboxylic acid, Negative Electrospray Ionization (ESI-) is the preferred mode.
-
Rationale: The carboxylic acid moiety (
) readily deprotonates to form the carboxylate anion .[1] -
Alternative: Positive mode (ESI+) can be used to detect the
ion, but the electron-withdrawing N-acetyl group reduces the basicity of the indole nitrogen, potentially lowering sensitivity compared to negative mode. -
Target Ions:
-
Parent:
-
Impurity (De-acetylated):
-
Chromatographic Conditions[2][3]
-
Column: A C18 stationary phase is essential for retaining the hydrophobic indole core.
-
Mobile Phase: A gradient of Water/Acetonitrile with 0.1% Formic Acid is recommended. Although acidic mobile phases suppress ionization in negative mode slightly, they are crucial to keep the carboxylic acid protonated during the run, ensuring sharp peak shapes and consistent retention on the C18 column.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Analyte: 1-Acetyl-1H-indole-5-carboxylic acid (>98% purity reference standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm
2.1 mm, 1.8 m) or equivalent.
Instrument Parameters[2]
| Parameter | Setting |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Volume | 2–5 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0–1 min: 5% B (Isocratic hold) 1–7 min: 5% |
| MS Source | ESI Negative Mode ( |
| Capillary Voltage | 3000 V |
| Scan Range |
Sample Preparation[3]
-
Stock Solution: Dissolve 10 mg of the sample in 10 mL of Methanol (final conc. 1 mg/mL). Note: Do not use water as the primary solvent due to low solubility.
-
Working Solution: Dilute the stock 1:100 with 50:50 Water:Acetonitrile to reach 10
g/mL. -
Filtration: Filter through a 0.22
m PTFE syringe filter into an LC vial.
Data Interpretation & Validation Logic
The following diagram illustrates the decision logic for identifying impurities based on the MS spectra.
Figure 1: Decision tree for impurity identification based on m/z values in ESI negative mode.
Validation Parameters (ICH Q2(R2) Aligned)
To ensure the method is "self-validating," perform the following checks:
-
Specificity: Inject a blank (solvent only) and the vehicle. Ensure no interference at the retention time of the analyte.
-
Linearity: Prepare 5 calibration standards (e.g., 0.1, 0.5, 1, 5, 10
g/mL). The correlation coefficient ( ) must be . -
Accuracy (Spike Recovery): Spike the 1H-indole-5-carboxylic acid impurity into the pure parent sample at 0.1% level. Verify that the method can detect and quantify this trace amount.
-
Precision: Inject the 10
g/mL standard 6 times. The Relative Standard Deviation (%RSD) of the peak area should be .
Scientific Mechanism: Fragmentation Pathways[6]
Understanding the fragmentation confirms the structure. In MS/MS experiments (using Collision Induced Dissociation - CID), the parent ion (
-
Decarboxylation: Loss of
(44 Da). -
Deacetylation: Loss of the ketene moiety (
, 42 Da) is common in N-acetyl compounds, or loss of the acetate group depending on energy.- (Loss of Ketene)
- (Loss of Acetate radical - less common in even-electron ions)
Expert Insight: If you observe a peak at
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for LC-MS validation.
References
-
International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
Gamoh, K., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids. Rapid Communications in Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74280, 1H-Indole-5-carboxylic acid. [Link]
Sources
Safety Operating Guide
1-Acetyl-1H-indole-5-carboxylic Acid: Proper Disposal & Handling Procedures
Executive Summary & Core Directive
This guide outlines the operational safety and disposal protocols for 1-Acetyl-1H-indole-5-carboxylic acid . As a pharmaceutical intermediate containing both an indole core and a carboxylic acid moiety, this compound presents specific stability and reactivity profiles that dictate its waste management.
The Golden Rule of Chemical Hygiene: Disposal is not the end of the experiment; it is a chemical reaction in a drum. Treat waste streams with the same stoichiometric rigor as synthesis.
Hazard Profiling & Reactivity Logic
Before disposal, we must understand the molecule's behavior. This compound is not merely "organic waste"; it is a functionalized heterocycle.
Chemical Structure Analysis
-
Indole Core (N-acetylated): The acetylation at the N1 position reduces the electron density of the indole ring compared to a free indole, making it less prone to oxidative polymerization but still susceptible to strong oxidizers.
-
Carboxylic Acid (C5 position): Provides acidic character (pKa ~4-5). This dictates its incompatibility with strong bases and its classification in waste streams.
Critical Incompatibilities (The "Why")
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Indole derivatives can undergo rapid, exothermic oxidation. NEVER place this compound in a waste container designated for oxidizing acids.
-
Strong Bases: While neutralization is a standard concept, mixing bulk organic acids with strong bases (like hydroxide waste) in a closed waste drum can generate significant heat and pressure.
| Hazard Class | GHS Classification (Estimated*) | Signal Word |
| Health | Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3 | WARNING |
| Physical | Combustible Dust (if micronized) | N/A |
| Reactivity | Incompatible with Oxidizers | N/A |
*Based on structural analogs (Indole-5-carboxylic acid) and functional group analysis.
Waste Segregation Decision Matrix
Effective disposal relies on segregation at the source. Mixing incompatible streams is the leading cause of waste-related laboratory accidents.
Segregation Workflow
The following logic gate determines the correct waste stream for your sample.
Figure 1: Decision matrix for segregating 1-Acetyl-1H-indole-5-carboxylic acid waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Solid Waste (Bulk Substance)
Scenario: You have 5g of expired or degraded material.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to the acidic nature of the compound.[3]
-
Labeling:
-
Chemical Name: Write the full name (do not use abbreviations or structure drawings alone).
-
Constituents: "1-Acetyl-1H-indole-5-carboxylic acid, 98%".
-
Hazards: Check "Irritant" and "Acidic".
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.
Liquid Waste (Mother Liquors & HPLC Effluent)
Scenario: Material is dissolved in DMSO or Methanol.
-
pH Check: If the solution is highly acidic (pH < 2) due to added modifiers (e.g., TFA), ensure the waste container is rated for corrosives.
-
Solvent Compatibility:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, use the Non-Halogenated waste stream.
-
Halogenated: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream.
-
-
No Drain Disposal: Under no circumstances should this compound be poured down the sink. It is an organic pollutant.
Empty Containers
-
P-Listed? No.[2][4] This compound is not typically P-listed (acutely toxic) by the EPA.
-
Triple Rinse: Triple rinse the empty bottle with a compatible solvent (e.g., acetone). Collect the rinsate into the appropriate liquid waste container.
-
Defacing: Deface the label on the original bottle and discard it as standard glass trash (if local EHS permits) or contaminated debris.
Emergency Response: Spill Management
In the event of a benchtop spill, rapid containment prevents laboratory contamination.
Figure 2: Five-step spill response protocol. Note: For solid spills, avoid creating dust; dampen paper towels slightly to wipe up powder.
Regulatory Compliance (US Focus)
EPA / RCRA Coding
Proper coding ensures the waste vendor treats the material correctly (usually incineration).
-
Characteristic Waste: If the waste solution has a pH
2, it carries the D002 (Corrosive) code [1].[5][6] -
Listed Waste: This specific intermediate is generally not on the F, K, P, or U lists [2].
-
Ignitability: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 code [1].[6]
Transport (DOT)
When moving waste from the lab to the central accumulation area:
-
Ensure the cap is tightly closed (no funnels left in bottles).
-
Use secondary containment (bucket or tray) to transport liquid waste bottles.
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2025).[1][2][7][8] [Link]
-
PubChem. Indole-5-carboxylic acid (Analogous Safety Data). National Library of Medicine. [Link]
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) from your chemical supplier before handling hazardous materials.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
